5-Bromo-2-hydroxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCONXMDUZOPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193563 | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40530-18-5 | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
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| Record name | 5-bromo-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.945 | |
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| Record name | 5-BROMO-2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNM9XBK3UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 5-Bromo-2-hydroxybenzonitrile. This compound serves as a crucial building block in the development of novel therapeutic agents and functional materials. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Core Chemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrNO.[1][2][3][4] It is also known by several synonyms, including 5-Bromo-2-cyanophenol, 2-Hydroxy-5-bromobenzonitrile, and 5-Bromosalicylonitrile.[2][5] The presence of the bromine, hydroxyl, and nitrile functional groups on the benzene ring imparts versatile reactivity, making it a valuable intermediate in organic synthesis.[6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO | [1][2][3][4] |
| Molecular Weight | 198.02 g/mol | [2][3][4] |
| CAS Registry Number | 40530-18-5 | [2][4][5] |
| Melting Point | 158-163 °C | |
| 158-162 °C | ||
| 156 °C | [5] | |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and acetone. Slightly soluble in methanol. | |
| pKa (Predicted) | 6.60 ± 0.18 | |
| Appearance | White to light yellow powder or crystals. |
Structural Information
The structure of this compound has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| SMILES | N#CC1=CC(Br)=CC=C1O | [5] |
| InChI | InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | [2][5] |
| InChIKey | PVCONXMDUZOPJH-UHFFFAOYSA-N | [2][5] |
The crystal structure of this compound has been determined to be in the triclinic space group P-1, with two independent molecules in the asymmetric unit.[7] These molecules form one-dimensional chains in the solid state through hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the nitrile group.[8]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound synthesized from 5-bromosalicylaldehyde in DMSO-d₆ shows the following signals: δ 11.41 (s, 1H, OH), 7.86 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.9, 2.4 Hz, 1H), 6.98 (d, J = 8.9 Hz, 1H).[9]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of 2-bromo-5-hydroxybenzonitrile, a related isomer, suggests a characteristic chemical shift for the nitrile carbon at around 115 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, and C-Br functional groups. A broad band in the region of 3500-3300 cm⁻¹ corresponds to the O-H stretching vibration, while a sharp peak around 2220 cm⁻¹ is indicative of the C≡N stretch.[7]
Mass Spectrometry
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.[7]
Experimental Protocols
Synthesis of this compound from 5-Bromosalicylaldehyde[11]
Materials:
-
5-Bromosalicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) sequentially.
-
Stir the reaction mixture at 100 °C for 7 hours.
-
After the reaction is complete, remove the solvent by evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then dry it.
-
Remove the solvent by evaporation.
-
Add petroleum ether to the residue to precipitate the product.
-
Filter the precipitated crystals to obtain this compound. (Reported yield: 75.2 g, 95%).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the purity analysis of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
Mobile Phase:
-
A gradient mixture of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the sample solution by dissolving the synthesized product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis due to its multiple reactive sites. The bromine atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6] The hydroxyl group can undergo O-alkylation, as demonstrated in the Williamson ether synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis.[8]
Signaling Pathways and Biological Activity
While this compound itself has not been extensively studied for its direct biological activity or involvement in specific signaling pathways, its derivatives have shown significant biological effects. For instance, a derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[10] This suggests that the 5-bromo-2-hydroxybenzoyl scaffold may be a valuable pharmacophore for the development of therapeutics targeting oxidative stress-related diseases. The primary role of this compound in drug discovery remains as a critical starting material for the synthesis of more complex and potent molecules.[6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reactivity of this compound.
Caption: Role as a precursor in drug discovery.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 7. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 8. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 40530-18-5 [amp.chemicalbook.com]
- 10. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5): Synthesis, Derivatization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxybenzonitrile, a key chemical intermediate in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and key derivatization reactions. Furthermore, it explores its application as a scaffold for kinase inhibitors, focusing on the JAK/STAT signaling pathway as a representative example of its biological relevance. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application in a research setting.
Core Compound Properties
This compound is a halogenated aromatic nitrile that serves as a versatile building block in medicinal chemistry.[1] Its structure incorporates a hydroxyl group, a bromine atom, and a nitrile group on a benzene ring, offering multiple points for chemical modification.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 40530-18-5 | [2] |
| Molecular Formula | C₇H₄BrNO | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 158-163 °C | |
| Boiling Point | 282.8±25.0 °C (Predicted) | [3] |
| Density | 1.79 g/cm³ (Predicted) | [3] |
| pKa | 6.60±0.18 (Predicted) | [3] |
| Solubility | Slightly soluble in methanol | [3] |
| InChI Key | PVCONXMDUZOPJH-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.
| Spectroscopic Data | Values | Reference(s) |
| ¹H NMR | Spectral data available, specific shifts may vary with solvent. | [5] |
| ¹³C NMR | Spectral data available, specific shifts may vary with solvent. | [5] |
| Infrared (IR) Spectroscopy | Key absorptions for O-H, C≡N, and C-Br bonds. | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and isotopic pattern characteristic of a monobrominated compound. | [1] |
Synthesis and Derivatization
This compound is a valuable starting material for the synthesis of more complex molecules, particularly through cross-coupling reactions that leverage its bromine substituent.
Synthesis of this compound
A common and direct method for the synthesis of this compound is the electrophilic bromination of 2-hydroxybenzonitrile (o-cyanophenol). The strong ortho-, para-directing effect of the hydroxyl group favors bromination at the para position (position 5).
Materials:
-
2-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Key Derivatization Reactions
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq) under an inert atmosphere (nitrogen or argon).
-
Add anhydrous, degassed toluene and a small amount of degassed water.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time required for the reaction to complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between this compound and an amine. This reaction is crucial for synthesizing arylamines, which are common motifs in pharmaceuticals.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).
-
Add anhydrous, degassed toluene, followed by aniline (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Development
Derivatives of this compound are of significant interest in the development of kinase inhibitors.[6] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The benzonitrile scaffold can be elaborated to target the ATP-binding site of various kinases.
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[7] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[7][8] Small molecule inhibitors targeting JAKs are therefore of great therapeutic interest. The general structure of this compound can serve as a starting point for the synthesis of such inhibitors.
Illustrative Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates a simplified JAK/STAT signaling pathway and the mechanism by which a hypothetical kinase inhibitor derived from this compound might act. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A competitive inhibitor binds to the ATP-binding site of JAK, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.
References
- 1. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR [m.chemicalbook.com]
- 6. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-2-hydroxybenzonitrile and Its Synonyms for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-2-hydroxybenzonitrile (CAS No: 40530-18-5). This document provides a detailed overview of its chemical identity, physicochemical properties, and its role as a versatile synthetic intermediate in the creation of biologically active molecules.
Chemical Identity and Synonyms
To ensure clarity and accuracy in research and documentation, it is crucial to recognize the various synonyms and identifiers for this compound. The compound is frequently referred to by several alternative names in literature and commercial listings. The most common synonym, and a source of potential confusion, is 4-Bromo-2-cyanophenol. The correct IUPAC name for this structure is this compound[1][2].
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 40530-18-5[1][3][4] |
| Synonyms | 4-Bromo-2-cyanophenol[5][6], 2-Hydroxy-5-bromobenzonitrile[1], 5-Bromosalicylonitrile[6], Benzonitrile, 5-bromo-2-hydroxy-[1][3] |
| Molecular Formula | C₇H₄BrNO[1][2] |
| Molecular Weight | 198.02 g/mol [2][4] |
| InChI | InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H[1][2] |
| InChIKey | PVCONXMDUZOPJH-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)C#N)O[1][2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data.
| Property | Value | Source |
| Melting Point | 158-163 °C | [4][6] |
| Boiling Point (Predicted) | 282.8 ± 25.0 °C | [6][7] |
| pKa (Predicted) | 6.60 ± 0.18 | [6][7] |
| Solubility | Slightly soluble in Methanol. Low solubility in water. Soluble in common organic solvents like ethanol and acetone. | [1][7] |
| Appearance | White to light yellow powder/crystal. | [1][7] |
Role in Chemical Synthesis and Drug Discovery
This compound is a valuable building block in organic synthesis, primarily utilized as a synthetic intermediate for more complex molecules with potential therapeutic applications[5][8]. Its functional groups—a hydroxyl, a nitrile, and a bromo substituent on a benzene ring—provide multiple reaction sites for constructing diverse chemical scaffolds.
The compound has been employed as a starting material in the synthesis of potential:
While direct biological activity on specific signaling pathways is not extensively documented for this compound itself, its derivatives have shown significant biological effects. For instance, a related isomer, 2-bromo-5-hydroxybenzonitrile, is a precursor to 2-bromo-5-hydroxybenzoic acid, which has demonstrated anticancer activity[8]. Furthermore, derivatives such as 5-bromo-2-hydroxybenzamide have exhibited potent anti-inflammatory properties[8].
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the conversion of 5-bromosalicylaldehyde.
Reaction Scheme:
Procedure:
-
To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) sequentially[9].
-
Stir the reaction mixture at 100 °C for 7 hours[9].
-
After the reaction is complete, remove the solvent by evaporation[9].
-
Dissolve the resulting residue in ethyl acetate[9].
-
Wash the organic layer with water and then dry it[9].
-
Remove the solvent again by evaporation[9].
-
Add petroleum ether to the residue to precipitate the product[9].
-
Filter the precipitated crystals to obtain this compound[9].
This method has been reported to yield the product in high purity (95% yield)[9].
Williamson Ether Synthesis using this compound
This protocol illustrates the use of this compound as a substrate for synthesizing more complex derivatives.
Reaction Scheme:
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution at 0 °C to form the sodium phenoxide.
-
Add isobutyl bromide (1.5 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure 5-Bromo-2-isobutoxybenzonitrile.
This guide provides foundational technical information for researchers working with this compound. By consolidating data on its identity, properties, and synthetic utility, this document aims to facilitate further innovation in medicinal chemistry and materials science.
References
- 1. This compound | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 2. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound 97 40530-18-5 [sigmaaldrich.com]
- 5. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 40530-18-5 [amp.chemicalbook.com]
- 7. 40530-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 9. This compound | 40530-18-5 [chemicalbook.com]
Spectroscopic Profile of 5-Bromo-2-hydroxybenzonitrile: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-hydroxybenzonitrile, a key intermediate in the development of various therapeutic agents. The following sections present available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and graphical representations of analytical workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental ¹H NMR data is available, complete experimental datasets for ¹³C NMR, IR, and MS are not readily found in the public domain. The subsequent tables provide a compilation of available experimental data and predicted values based on established spectroscopic principles.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.41 | s | - | OH |
| 7.86 | d | 2.4 | H-6 |
| 7.65 | dd | 8.9, 2.4 | H-4 |
| 6.98 | d | 8.9 | H-3 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Justification |
| ~160 | C-2 (C-OH) | The carbon attached to the hydroxyl group is expected to be significantly deshielded. |
| ~140 | C-4 | Aromatic carbon with a downfield shift due to the influence of adjacent electron-withdrawing groups. |
| ~135 | C-6 | Aromatic carbon deshielded by the adjacent nitrile group. |
| ~120 | C-1 (C-CN) | The carbon of the nitrile group typically appears in this region. |
| ~118 | CN | The nitrile carbon itself. |
| ~115 | C-5 (C-Br) | The carbon attached to bromine is expected to be shielded compared to other aromatic carbons. |
| ~115 | C-3 | Aromatic carbon shielded by the adjacent hydroxyl group. |
Note: These are predicted values. Actual experimental values may vary.
Table 3: Predicted Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~700-500 | Medium-Strong | C-Br stretch |
Note: These are predicted values. Actual experimental values may vary. An ATR-IR spectrum is noted to be available from Aldrich, catalog number 697184.[1]
Table 4: Predicted Mass Spectrometry (MS) Data of this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 197/199 | ~100 / ~98 | [M]⁺/ [M+2]⁺ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 170/172 | Variable | [M-HCN]⁺ |
| 118 | Variable | [M-Br]⁺ |
| 90 | Variable | [M-Br-HCN]⁺ |
Note: These are predicted values. A GC-MS spectrum is noted to be available.[1] The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS): Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization (Electron Ionization - EI): In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzonitrile from o-Cyanophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-hydroxybenzonitrile, a valuable building block in the development of novel therapeutic agents and functional materials. The primary synthetic route detailed herein is the direct electrophilic bromination of o-cyanophenol (2-hydroxybenzonitrile). This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a hydroxyl group, a nitrile moiety, and a bromine atom on a benzene ring, offers multiple points for further chemical modification, making it a versatile precursor in medicinal chemistry. The synthesis from readily available o-cyanophenol is a common and efficient method for its preparation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group acts as a powerful activating and ortho-, para-directing group, while the nitrile group is a deactivating and meta-directing group. The strong directing effect of the hydroxyl group ensures the selective introduction of the bromine atom at the para-position (position 5) relative to the hydroxyl group.
Reaction Scheme
The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the bromination of o-cyanophenol to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from o-cyanophenol.
| Parameter | Value | Notes |
| Reactants | ||
| o-Cyanophenol | 1.0 equivalent | Starting material |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents | Brominating agent |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | A polar aprotic solvent is typically used. |
| Reaction Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm. |
| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product Yield | Typically > 80% | Yield can vary based on reaction scale and purification method. |
| Product Melting Point | 158-163 °C | Literature value. |
| Molecular Weight | 198.02 g/mol |
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound from o-cyanophenol using N-bromosuccinimide.
Materials:
-
o-Cyanophenol (2-hydroxybenzonitrile)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a mixture of ethyl acetate and hexanes for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-cyanophenol (1.0 eq.) in anhydrous acetonitrile (or dichloromethane) under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a white to off-white solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should be determined and compared to the literature value.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
A schematic representation of the synthesis workflow.
Signaling Pathway of Electrophilic Aromatic Substitution
The following diagram illustrates the logical steps of the electrophilic aromatic substitution mechanism for the bromination of o-cyanophenol.
The mechanism of electrophilic bromination.
Conclusion
The synthesis of this compound from o-cyanophenol via direct bromination with N-bromosuccinimide is a reliable and efficient method. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The straightforward procedure, coupled with a simple purification technique, makes this an accessible route to a valuable chemical intermediate for drug discovery and materials science applications. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Physical characteristics of 5-Bromo-2-hydroxybenzonitrile (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 5-Bromo-2-hydroxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. This document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and illustrates its central role in synthetic pathways.
Core Physical Properties
This compound is a solid, typically appearing as a white to off-white or pale yellow crystalline powder.[1][2] Its stability is generally good under normal conditions, though it is sensitive to strong acids, bases, and oxidizing agents.[2]
Melting Point
The reported melting point of this compound shows notable variation across different sources. This variability may be attributed to differences in the purity of the sample or the specific experimental conditions employed for determination. Researchers should consider recrystallization of the compound to ensure purity before characterization. A publication in Acta Crystallographica Section E mentions recrystallizing the compound from chloroform for crystal structure analysis.[3]
| Melting Point Range (°C) | Source(s) |
| 95 - 98 | Nanjing Finechem Holding Co.,Limited[2] |
| 104 - 106 | Unnamed Supplier[1] |
| 158 - 162 | TCI AMERICA[4] |
| 158 - 163 | Sigma-Aldrich, Alfa Chemistry[5] |
Solubility
The solubility of this compound has been described qualitatively. It exhibits low solubility in water and is soluble in common organic solvents such as ethanol and acetone.[2] One source also indicates slight solubility in methanol.[6] For drug development and synthesis, understanding its solubility profile in various solvent systems is crucial for reaction setup, purification, and formulation.
| Solvent | Solubility | Source(s) |
| Water | Low solubility | Nanjing Finechem Holding Co.,Limited[2] |
| Ethanol | Soluble | Nanjing Finechem Holding Co.,Limited[2], ChemBK[7] |
| Acetone | Soluble | Nanjing Finechem Holding Co.,Limited[2] |
| Ethers | Soluble | ChemBK[7] |
| Methanol | Slightly soluble | ChemicalBook[6] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the physical properties discussed above.
Melting Point Determination (Capillary Method)
This protocol describes a general and widely accepted method for determining the melting point of a crystalline organic solid.[8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube.
-
Compact the sample at the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm for accurate results.[10]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15°C below the expected melting point.[8][10]
-
Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
For high accuracy, perform the determination in triplicate and report the average range.
-
Solubility Determination (Gravimetric Method)
This protocol provides a general procedure for quantitatively determining the solubility of this compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and the compound.
-
-
Equilibration:
-
Add a known volume of the desired solvent (e.g., ethanol, acetone, water) to the vial.
-
Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
For finer suspensions, centrifuge the vial to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtering the supernatant through a syringe filter is recommended.
-
Transfer the aliquot of the saturated solution to a pre-weighed container (e.g., a watch glass or evaporating dish).
-
Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).
-
Once the solvent is fully evaporated, weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound in the aliquot.
-
Determine the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of key processes related to this compound.
Caption: Workflow for the determination of physical properties.
Caption: Role in the synthesis of bioactive compounds.[3][11]
References
- 1. innospk.com [innospk.com]
- 2. This compound | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 3. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 40530-18-5 | TCI AMERICA [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 40530-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. drugfuture.com [drugfuture.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | 40530-18-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a cyano group on a benzene ring, provides a versatile platform for a wide range of chemical transformations. This document offers a comprehensive analysis of the reactivity profile of each functional group, detailing the electronic and steric influences that govern their chemical behavior. We explore key reactions such as O-alkylation, nucleophilic additions to the nitrile, metal-catalyzed cross-coupling at the bromine position, and electrophilic aromatic substitution. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for pivotal reactions, and uses logical diagrams to illustrate reactivity principles, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 40530-18-5 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 158-163 °C | |
| ¹³C NMR (Nitrile C) | ~115 ppm (expected) | [2] |
Crystal structure analysis reveals that in the solid state, molecules of this compound are linked into one-dimensional chains by intermolecular hydrogen bonds between the phenolic hydrogen and the nitrile nitrogen of an adjacent molecule.[3] The observed O···N distances are 2.805 Å and 2.810 Å, indicating a strong interaction that can influence the reactivity of both functional groups in the solid state or in non-polar solvents.[3]
Reactivity Profile of Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
The Hydroxyl (-OH) Group
The phenolic hydroxyl group is a potent activating group, significantly influencing the molecule's reactivity.
-
Acidity and Nucleophilicity: As a phenol, the hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide ion. This dramatically increases the nucleophilicity of the oxygen, making it the primary site for reactions like etherification (O-alkylation) and esterification (O-acylation).
-
Directing Effects: The -OH group is a strong ortho, para-director for electrophilic aromatic substitution (EAS).[2][4] Its powerful activating nature is the dominant influence in EAS reactions on the ring.
-
Intramolecular Interactions: The ortho-positioning of the hydroxyl group relative to the cyano group allows for a stabilizing interaction, which can be characterized as an intramolecular hydrogen bond, particularly in the gas phase and in non-polar solvents. This interaction can modulate the acidity of the phenol and the electrophilicity of the nitrile.[5]
Common Transformations:
-
Etherification: Formation of ethers is a common derivatization. The Williamson ether synthesis (using an alkyl halide and a base) or the Mitsunobu reaction provide efficient routes to a wide variety of aryl ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters, which can serve as protecting groups or introduce new functionalities.
The Cyano (-CN) Group
The nitrile group is a versatile functional handle that can be transformed into several other important groups.
-
Electronic Effects: The cyano group is a strong electron-withdrawing group through both induction and resonance. It is deactivating and meta-directing in electrophilic aromatic substitution.[2][4]
-
Nucleophilic Addition: The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its most common transformations.
Common Transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide.[6] This is a fundamental transformation for introducing a carboxyl group.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]
-
Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.
The Bromo (-Br) Group
The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed reactions.
-
Electronic Effects: As a halogen, bromine is deactivating towards electrophilic aromatic substitution due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance electron donation.[4]
-
Leaving Group Ability: The C-Br bond is well-suited for participation in a variety of cross-coupling reactions where the bromine atom acts as a leaving group.
Common Transformations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds.[8][9][10]
-
Heck-Mizoroki Reaction: The aryl bromide can be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.[11][12]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[4]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than aryl halides activated by strongly electron-withdrawing groups (like -NO₂), the C-Br bond can undergo nucleophilic substitution with strong nucleophiles under forcing conditions. The overall electron-withdrawing nature of the cyano group enhances this possibility.[4]
Interplay of Functional Groups and Regioselectivity
The overall reactivity of the molecule, particularly in electrophilic aromatic substitution, is a result of the combined directing effects of the substituents.
References
- 1. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 5. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxybenzonitrile, also known as 5-bromo-2-cyanophenol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group on a phenolic backbone, renders it a valuable starting material and intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the key literature, historical context, physicochemical properties, synthesis protocols, and applications of this compound, with a focus on its role in the development of therapeutic agents.
Historical Context
The exploration of halogenated benzonitriles as synthetic precursors dates back to the early 20th century, driven by the need to create functionalized aromatic compounds for various industrial and pharmaceutical applications. While the broader class of compounds was known, specific synthetic methods for this compound were documented more recently. A notable synthesis involving the bromination of o-cyanophenol was described in 1997.[1] Subsequent years saw the development of alternative synthetic routes, including a photochemical synthesis from 5-chloro-2-hydroxybenzonitrile in 1999, the addition of a nitrile group to p-bromophenol in 2008, and a cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime in 2009.[1] These advancements highlight an evolving understanding of the reactivity of substituted benzonitriles and have solidified the role of this compound as a key building block in modern organic synthesis. Its utility is particularly evident in the construction of heterocyclic scaffolds for drug discovery programs.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key quantitative data.
| Property | Value |
| CAS Number | 40530-18-5 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-2-cyanophenol, 2-Hydroxy-5-bromobenzonitrile |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158-163 °C |
| Boiling Point (Predicted) | 282.8 ± 25.0 °C |
| Density (Predicted) | 1.79 g/cm³ |
| pKa (Predicted) | 6.60 ± 0.18 |
| Solubility | Slightly soluble in methanol. Soluble in ethanol, ethers, and other organic solvents. |
| Spectroscopic Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.41 (s, 1H, -OH), 7.86 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (dd, J=8.9, 2.4 Hz, 1H, Ar-H), 6.98 (d, J=8.9 Hz, 1H, Ar-H).[2] |
| ¹³C NMR | Predicted shifts would include signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the hydroxyl and bromo substituents. Specific experimental data is not readily available in the searched literature. |
| Infrared (IR) | Expected characteristic peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), a sharp C≡N stretch (around 2220-2260 cm⁻¹), and C-Br stretch (in the fingerprint region). A reference spectrum is available on PubChem.[3] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). A reference GC-MS spectrum is available on PubChem.[3] |
Key Synthetic Protocols
Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis from 5-Bromosalicylaldehyde
This protocol describes the conversion of 5-bromosalicylaldehyde to this compound via an oxime intermediate.[2]
Materials:
-
5-Bromosalicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Ethyl acetate
-
Petroleum ether
-
Water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) in sequence.
-
Stir the reaction mixture at 100 °C for 7 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Dissolve the obtained residue in ethyl acetate.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent by evaporation.
-
Add petroleum ether to the residue to precipitate the product.
-
Filter the precipitated crystals to obtain this compound (75.2 g, 95% yield).[2]
Protocol 2: Bromination of 2-Hydroxybenzonitrile (Illustrative)
While a specific detailed protocol for the selective synthesis of the 5-bromo isomer was not found in the initial searches, a general procedure for the bromination of a similar phenolic compound is provided for illustrative purposes. The regioselectivity will be influenced by the directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups.
Materials:
-
2-Hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve 2-hydroxybenzonitrile (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various biologically active compounds. Its utility in medicinal chemistry is highlighted by its incorporation into molecules targeting a range of diseases.
PIM Kinase Inhibitors for Cancer Therapy
PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance. This compound has been utilized as a key starting material in the synthesis of potent PIM kinase inhibitors.
Caption: Simplified PIM Kinase Signaling Pathway.
Xanthine Oxidase Inhibitors for Gout Treatment
Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound serves as a scaffold for the development of novel xanthine oxidase inhibitors.
Caption: Mechanism of Xanthine Oxidase and its Inhibition.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
A common and powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a versatile and valuable building block in organic and medicinal chemistry. Its rich reactivity, stemming from its distinct functional groups, has enabled the synthesis of a diverse range of complex molecules with significant therapeutic potential. The continued exploration of its synthetic applications is likely to lead to the discovery of new and improved therapeutic agents for a variety of diseases. This guide has provided a comprehensive overview of its historical context, physicochemical properties, synthetic methodologies, and key applications, serving as a valuable resource for researchers in the field.
References
A Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Sourcing, Purity, and Application
Introduction
5-Bromo-2-hydroxybenzonitrile (CAS No. 40530-18-5), also known as 4-Bromo-2-cyanophenol, is a versatile aromatic building block crucial in various fields of chemical synthesis.[1] Its molecular structure, featuring a strategically positioned bromine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth overview of its commercial availability, purity grades, and typical applications for researchers and professionals in drug development and chemical synthesis.
Commercial Suppliers and Purity Grades
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several reputable chemical suppliers, with purity levels typically ranging from 97% to over 98%. The choice of grade depends on the sensitivity of the subsequent synthetic steps. For applications such as the development of pharmaceutical ingredients or high-spec materials, higher purity grades are recommended.
Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.
| Supplier | Purity Grade(s) Available | Analytical Method | CAS Number |
| Sigma-Aldrich | 97% | Not specified | 40530-18-5 |
| TCI America | >98.0% | Gas Chromatography (GC) | 40530-18-5 |
| Santa Cruz Biotechnology | Not specified | Not specified | 40530-18-5[3] |
| BLD Pharm | Not specified | Not specified | 40530-18-5[4] |
| ChemicalBook | 98% | Not specified | 40530-18-5[5] |
Logical Workflow for Procurement and Use
The process of acquiring and utilizing a chemical reagent in a research setting follows a structured workflow. This ensures that the correct material is sourced, verified, and used appropriately.
Caption: Workflow for chemical reagent procurement and quality control.
Experimental Protocols and Methodologies
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
While suppliers provide a certificate of analysis, independent verification of purity is standard practice in many laboratories. A general reverse-phase HPLC method can be employed for this purpose.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for Mass Spectrometry compatibility or 0.1% phosphoric acid for standard UV detection).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient elution program.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
2. Application in Synthesis: Suzuki-Miyaura Cross-Coupling (Representative Protocol)
The bromine atom on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2] This is a foundational method for building more complex molecules.[2]
-
Reaction:
-
This compound + Arylboronic acid → 5-Aryl-2-hydroxybenzonitrile
-
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up: Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.
-
General Synthetic Workflow
The use of this compound as a starting material in a multi-step synthesis follows a logical progression from reaction to purification.
Caption: A generalized workflow for synthetic application.
This compound is a readily available and highly functionalized chemical intermediate. Its utility in forming complex molecular architectures, particularly through cross-coupling reactions, makes it a valuable tool for medicinal and materials chemists.[2][7] A thorough understanding of its sourcing, purity assessment, and reaction methodologies is essential for its effective application in research and development.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 40530-18-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 40530-18-5 [chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydroxybenzonitrile is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. This whitepaper provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the generation of potent therapeutic agents. A particular focus is placed on its utility in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of anti-angiogenic drugs used in cancer therapy.
Core Properties of this compound
This compound is a crystalline solid, typically appearing as a white to off-white powder. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.
| Property | Value | References |
| Chemical Formula | C₇H₄BrNO | [1][2][3][4][5] |
| Molecular Weight | 198.02 g/mol | [1][2][3][4][6] |
| CAS Number | 40530-18-5 | [2][4] |
| Melting Point | 155-163 °C | [2][7] |
| Appearance | White to off-white powder/solid | [1][8] |
| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol and acetone. | [1] |
| Stability | Stable under normal conditions, but sensitive to strong acids, bases, and oxidizing agents. | [1] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis via Bromination of 2-Cyanophenol
This method involves the direct bromination of o-cyanophenol.
Materials:
-
2-Cyanophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-cyanophenol (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature with continuous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis from 5-Bromosalicylaldehyde
This two-step protocol involves the conversion of 5-bromosalicylaldehyde to its oxime, followed by dehydration to the nitrile.
Materials:
-
5-Bromosalicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Oxime Formation: To a solution of 5-bromosalicylaldehyde (1.0 equivalent) in formic acid, add hydroxylamine hydrochloride (1.3 equivalents) and sodium formate (1.3 equivalents).
-
Stir the reaction mixture at 100 °C for approximately 7 hours.
-
Dehydration to Nitrile: After the oxime formation is complete (as monitored by TLC), continue heating the reaction mixture. The formic acid acts as the dehydrating agent.
-
Upon completion of the reaction, cool the mixture and remove the formic acid by evaporation.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude this compound by recrystallization.[4]
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] One of the key classes of kinase inhibitors synthesized from this intermediate are those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Synthesis of a 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivative (A VEGFR-2 Inhibitor)
While not a direct one-step synthesis from this compound, its structural motif is integral to the synthesis of complex heterocyclic systems like the 1-benzyl-5-bromoindolin-2-one scaffold, which has shown potent VEGFR-2 inhibitory activity.[4][9] The bromo-phenyl core of this compound is a common feature in these larger molecules. A general synthetic approach to such inhibitors is outlined below.
Experimental Workflow for the Synthesis of a VEGFR-2 Inhibitor
Caption: A generalized synthetic workflow for a VEGFR-2 inhibitor.
Detailed Protocol for a Key Step: Williamson Ether Synthesis
The hydroxyl group of this compound can be alkylated via a Williamson ether synthesis, a common step in building more complex molecules.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
Butanone (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 equivalent) and finely pulverized potassium carbonate (2.0 equivalents) in butanone.
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture under reflux for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Role in Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Inhibitors synthesized using this compound as a building block can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling cascade.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[6] VEGFR-2 inhibitors, synthesized from precursors like this compound, act by competitively binding to the ATP pocket of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and blocking the entire downstream signaling cascade. This inhibition of angiogenesis can effectively starve tumors of their blood supply, leading to a reduction in tumor growth and metastasis.[10]
Conclusion
This compound is a versatile and crucial intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined chemical properties and multiple synthetic routes make it an accessible starting material for researchers. Its application in the synthesis of potent kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway, highlights its significance in the ongoing efforts to develop more effective and targeted cancer therapies. The detailed protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 5-Bromo-2-hydroxybenzonitrile as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxybenzonitrile is a key bifunctional aromatic building block in medicinal chemistry. Its strategic combination of a hydroxyl group, a nitrile moiety, and a bromine atom makes it a highly versatile precursor for the synthesis of a wide array of complex heterocyclic scaffolds. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the hydroxyl group enables etherification and cyclization reactions, and the nitrile group can be a key pharmacophoric element or be further transformed. These reactive sites allow for the systematic construction of molecules with significant biological activity.
This compound is particularly valuable as a starting material for pharmaceutical intermediates aimed at treating a range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] Research has highlighted its role as a precursor in the development of kinase inhibitors, a major class of targeted cancer therapies that interfere with cellular signaling pathways controlling cell growth and proliferation.[2] Specifically, derivatives have been explored as potential inhibitors of kinases such as ROS1, TANK-binding kinase 1 (TBK1), and I-kappa-B kinase (IKKε), which are implicated in various cancer and inflammatory pathways.[2]
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds.[2]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a 2-alkynyl-5-bromobenzonitrile intermediate. This intermediate is highly valuable as it can undergo subsequent intramolecular cyclization to form substituted benzofurans, a common core structure in many biologically active molecules.
-
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents. This is a powerful method for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
The following sections provide detailed protocols and data for the application of this compound in the synthesis of a benzofuran intermediate, a key scaffold for the development of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-5-bromobenzofuran Intermediate via Sonogashira Coupling and Cyclization
This two-step, one-pot protocol describes the synthesis of a 2-aryl-5-bromobenzofuran intermediate from this compound. The process involves an initial Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization.
Reaction Scheme: Step 1: Sonogashira Coupling this compound + Terminal Alkyne (e.g., Phenylacetylene) → 5-Bromo-2-hydroxy-1-(phenylethynyl)benzene
Step 2: Intramolecular Cyclization (Annulation) 5-Bromo-2-hydroxy-1-(phenylethynyl)benzene → 2-Phenyl-5-bromobenzofuran
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Aryl-5-bromobenzofuran product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for Sonogashira coupling reactions on analogous electron-rich aryl bromides, which can be used as a starting point for optimizing the synthesis of benzofuran intermediates from this compound.
| Entry | Aryl Bromide Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5.0) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 |
| 2 | 4-Bromo-3,5-dimethylisoxazole | P2 Precatalyst (2.5) | - | TMP | DMSO | 60 | 32 | ~60 |
| 3 | 5-Bromo-2-isobutoxybenzonitrile | Pd(PPh₃)₂Cl₂ (5.0) | - | Et₃N | THF | 60 | 3 | ~89 |
| 4 | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ (2.0) | - | Et₃N | Toluene | 80 | 6 | >90 |
Data is compiled from established procedures for structurally similar substrates and serves as a guideline. P2 Precatalyst = [DTBNpP]Pd(crotyl)Cl; TMP = 2,2,6,6-Tetramethylpiperidine. Yields are highly dependent on the specific alkyne coupling partner and may require optimization.
Visualizations
Experimental Workflow
The general workflow for the synthesis of a 2-aryl-5-bromobenzofuran intermediate is outlined below. This process highlights the key stages from reagent preparation to final product characterization.
Caption: General workflow for the synthesis of a benzofuran intermediate.
Signaling Pathway Inhibition
Benzofuran-based intermediates derived from this compound are precursors to inhibitors targeting key cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. Inhibition of kinases within this pathway can block downstream signals that promote cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt pathway by a targeted kinase inhibitor.
References
Application Notes and Protocols for the Use of 5-Bromo-2-hydroxybenzonitrile as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-hydroxybenzonitrile, a bifunctional organic molecule, is recognized for its utility in synthesizing active ingredients for the agricultural sector.[1] Its chemical structure, featuring a nitrile group, a hydroxyl group, and a bromine atom, makes it a versatile building block for creating more complex molecules with herbicidal or pesticidal activity.[1]
Representative Agrochemical: Bromoxynil
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used selective, contact herbicide that controls annual broadleaf weeds.[2] It functions by inhibiting photosynthesis at photosystem II.[2] The industrial synthesis of Bromoxynil typically starts from 4-hydroxybenzonitrile, which undergoes bromination to yield the final product.[3] This process is a key example of how the hydroxybenzonitrile scaffold is utilized to create potent agrochemicals.
Synthesis of Bromoxynil from 4-hydroxybenzonitrile
The synthesis of Bromoxynil from 4-hydroxybenzonitrile is a high-yield reaction. A detailed experimental protocol is provided below, based on established laboratory procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzonitrile | [4] |
| Final Product | Bromoxynil | [4] |
| Yield | 99% | [4] |
| Melting Point | 191°C | [4] |
Experimental Protocols
Protocol 1: Synthesis of Bromoxynil from 4-hydroxybenzonitrile
This protocol details the synthesis of Bromoxynil via the bromination of 4-hydroxybenzonitrile.
Materials:
-
4-hydroxybenzonitrile (10 g, 0.084 mol)
-
Aqueous brominating reagent solution (containing bromide and bromate in a 2:1 molar ratio with 14.57% w/v active bromide content) (92 ml, 0.167 mol)
-
Deionized water (310 ml)
-
36% Hydrochloric acid (18 ml, 0.18 mol)
-
1 L two-necked round-bottomed flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
To a 1 L two-necked round-bottomed flask, add 10 g (0.084 mol) of 4-hydroxybenzonitrile.
-
Add 92 ml of the aqueous brominating reagent solution and 310 ml of deionized water to the flask.
-
Stir the mixture vigorously to completely dissolve the 4-hydroxybenzonitrile.
-
Slowly add 18 ml of 36% HCl over a period of 2 hours at 28°C with continuous stirring.
-
Allow the reaction mixture to stir for an additional 2.5 hours.
-
Filter the resulting solid product using a Buchner funnel.
-
Wash the solid material with deionized water.
-
Dry the product under vacuum (160 mm Hg) and then in an oven at 80°C.
-
The final product is Bromoxynil, with an expected weight of approximately 23.10 g (99% yield).[4]
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the synthesis pathway of Bromoxynil and the general experimental workflow.
Caption: Synthesis pathway of Bromoxynil.
Caption: Experimental workflow for Bromoxynil synthesis.
Further Applications: Synthesis of Bromoxynil Esters
The hydroxyl group of Bromoxynil can be further modified to produce ester derivatives, such as Bromoxynil octanoate. This esterification enhances the herbicide's lipophilicity, which can improve its uptake by plants.[4]
Protocol 2: Synthesis of Bromoxynil Octanoate from Bromoxynil (General Overview)
A general method for the synthesis of Bromoxynil octanoate involves the reaction of Bromoxynil with octanoyl chloride in the presence of a base.
Reactants:
-
Bromoxynil
-
Octanoyl chloride
-
Base (e.g., triethylamine or pyridine)
-
Solvent
General Procedure:
-
Dissolve Bromoxynil in a suitable solvent.
-
Add a base to the solution.
-
Slowly add octanoyl chloride to the reaction mixture.
-
The reaction is carried out under controlled temperature to yield Bromoxynil octanoate.[4]
The following diagram illustrates the logical relationship in the synthesis of Bromoxynil derivatives.
Caption: Synthesis of brominated agrochemicals.
References
Synthesis of Novel Derivatives from 5-Bromo-2-hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel derivatives from 5-Bromo-2-hydroxybenzonitrile, a versatile starting material for the development of compounds with potential therapeutic applications. The protocols outlined below focus on the generation of O-alkylated and bi-aryl derivatives, which have been implicated in various biological activities, including antimicrobial and anti-inflammatory responses.
Synthesis of 5-Bromo-2-alkoxybenzonitrile Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers from an alkoxide and a primary alkyl halide. In this protocol, the phenolic hydroxyl group of this compound is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic phenoxide. This intermediate then reacts with an alkyl halide in an SN2 reaction to yield the corresponding 5-Bromo-2-alkoxybenzonitrile derivative.[1]
Experimental Protocol: General Procedure for O-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Synthesis of 5-Bromo-2-isobutoxybenzonitrile
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| This compound | 198.02 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 |
| Isobutyl Bromide | 137.02 | 1.5 |
| Anhydrous DMF | - | Solvent |
A high yield of 96% has been reported for a similar etherification reaction using tetrahydro-2H-pyran-4-ol.
Synthesis of 5-Aryl-2-hydroxybenzonitrile Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For a substrate like 5-Bromo-2-isobutoxybenzonitrile, which is an electron-rich aryl bromide, the selection of a suitable ligand is crucial for an efficient reaction. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step of the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a reaction vessel, combine the 5-Bromo-2-alkoxybenzonitrile derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and degassed water.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Synthesis of 5-Bromosalicylamide Derivatives
Derivatives of 5-bromosalicylamide have shown interesting biological activities, including anti-inflammatory and antimicrobial properties. These compounds can be synthesized from 5-bromo-2-hydroxybenzamide, which can be obtained from this compound through hydrolysis of the nitrile group.
Experimental Protocol: Synthesis of 5-Bromosalicylamide Hydrazone Derivatives
This is a multi-step synthesis starting from 5-bromo-2-hydroxybenzamide.
Step 1: Synthesis of Methyl/Ethyl (4-Bromo-2-carbamoyl-phenoxy)-acetate Esters
-
React 5-bromo-2-hydroxybenzamide with a methyl or ethyl α-halogenated acid ester (e.g., methyl chloroacetate) in a suitable solvent and reflux.
-
After the reaction, dry the organic phase over MgSO₄ and purify the resulting ester, typically by recrystallization from absolute ethanol.
Step 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide)
-
React the ester from Step 1 with hydrazine hydrate in ethanol.
-
The successful conversion to the hydrazide can be confirmed by the absence of signals for the methyl/ethyl ester group in the NMR spectrum.
Step 3: Synthesis of Hydrazone Derivatives
-
Dissolve the hydrazide from Step 2 in ethanol.
-
Add the desired substituted benzaldehyde to the solution and reflux for approximately 5 hours.
-
Upon cooling, the solid product will form, which can be isolated by filtration, washed with water, and recrystallized from dimethylformamide to obtain the pure hydrazone derivative.
Biological Activity Data
While extensive biological data for the direct derivatives of this compound are not widely available in the public domain, studies on structurally related compounds provide valuable insights into their potential therapeutic applications. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been evaluated for their antimicrobial and anti-inflammatory activities.
Table of Antimicrobial Activity (MIC in mg/mL)
| Derivative | Staphylococcus aureus (ATCC 25923) | Streptococcus pyogenes (ATCC 19615) | Bacillus cereus (ATCC 14579) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
These results suggest that the hydrazone derivative exhibits the most consistent and potent activity against the tested Gram-positive strains.
Table of In Vitro Anti-inflammatory Activity (Protease Inhibition)
| Derivative | IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | >0.1 |
All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.
Visualizations
Synthetic Workflow for O-Alkoxybenzonitrile Derivatives
Caption: Workflow for the synthesis of 5-Bromo-2-alkoxybenzonitrile derivatives.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Flow for Synthesis of Hydrazone Derivatives
Caption: Synthesis pathway for 5-Bromosalicylamide hydrazone derivatives.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-hydroxybenzonitrile with various arylboronic acids. The resulting 2-hydroxy-5-arylbenzonitrile scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by related structures. These activities include potential as antimicrobial, antioxidant, and enzyme inhibitors, making them attractive candidates for further investigation in various therapeutic areas.
The presence of both a hydroxyl and a nitrile group on the this compound substrate requires careful optimization of reaction conditions to achieve high yields and avoid potential side reactions. This document outlines a robust protocol, summarizes typical reaction outcomes, and discusses the potential applications of the synthesized compounds in drug development.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: General reaction scheme of the Suzuki-Miyaura coupling.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is compiled based on established protocols for structurally similar aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 100 | 12 | 88-97 |
| 5 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 70-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 198 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Potential Signaling Pathway in Drug Development
Derivatives of 2-hydroxybenzonitrile and related phenolic compounds have been investigated for their potential to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation. A plausible, generalized mechanism of action could involve the inhibition of key signaling proteins.
Application Note: Ether Synthesis via O-Alkylation of 5-Bromo-2-hydroxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-hydroxybenzonitrile is a versatile bifunctional aromatic compound widely utilized as a key intermediate in the synthesis of complex molecules.[1] Its structure contains a nucleophilic hydroxyl group, a nitrile moiety, and a bromine atom, each offering distinct opportunities for chemical modification. The presence of these functional groups makes it a valuable building block in medicinal chemistry for developing a range of biologically active compounds, including potential antiretroviral, anti-cancer, and osteoporosis treatments.[1][2]
The O-alkylation of the phenolic hydroxyl group is a critical transformation that allows for the introduction of various alkyl or aryl groups, thereby modulating the molecule's steric and electronic properties, solubility, and biological activity. This application note provides detailed protocols for two robust and widely used methods for the etherification of this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction.
General Reaction Scheme
The fundamental transformation involves the conversion of the hydroxyl group of this compound into an ether linkage by introducing an R-group.
Caption: General O-Alkylation of this compound.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[3] It proceeds via an SN2 reaction between a deprotonated alcohol (phenoxide) and an alkyl halide.[4] This protocol details the synthesis of 5-Bromo-2-isobutoxybenzonitrile.
Reaction Principle and Workflow
The reaction is a two-step, one-pot process. First, a strong base deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide in a classic SN2 fashion to form the ether product.
Caption: Logical workflow for the Williamson Ether Synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Equivalents) | Notes |
| This compound | 198.02 | 1.0 eq | Starting material |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 eq | Base |
| Isobutyl Bromide | 137.02 | 1.5 eq | Alkylating agent |
| Anhydrous Dimethylformamide (DMF) | - | - | Solvent |
| Diethyl Ether | - | - | Extraction Solvent |
| Saturated NaHCO₃ Solution | - | - | Aqueous wash |
| Brine (Saturated NaCl) | - | - | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add isobutyl bromide (1.5 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 5-Bromo-2-isobutoxybenzonitrile.[5]
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming ethers, especially when the Williamson synthesis is not suitable. It couples an alcohol with a nucleophile (in this case, the phenolic hydroxyl group) using a phosphine and an azodicarboxylate, proceeding with inversion of configuration at the alcohol's stereocenter if applicable.[6][7]
Reaction Principle
The reaction involves the activation of the added alcohol by a betaine intermediate, which is formed from triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The phenoxide of this compound then acts as the nucleophile.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Equivalents) | Notes |
| This compound | 198.02 | 1.0 eq | Nucleophile |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 1.1 eq | Alcohol |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 eq | Reagent |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.5 eq | Reagent |
| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |
Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), tetrahydro-2H-pyran-4-ol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF and stir until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition: Add DEAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced DEAD byproduct.
-
-
Purification: Purify the residue directly by flash column chromatography on silica gel. The byproducts are often less polar than the desired ether product, allowing for effective separation.
Data Presentation and Comparison
The choice of method can significantly impact yield and substrate scope. The following table summarizes typical results for the etherification of this compound.
| Method | Alkylating Agent | Key Reagents | Solvent | Typical Yield | Reference |
| Williamson Synthesis | Primary Alkyl Halides (e.g., Isobutyl Bromide) | NaH, K₂CO₃ | DMF, Acetone | 50-95% | [3] |
| Mitsunobu Reaction | Primary/Secondary Alcohols (e.g., THP-4-ol) | PPh₃, DEAD/DIAD | THF, Dioxane | High (e.g., 96%) | [6] |
Overall Experimental Workflow
The following diagram illustrates the complete process from reaction setup to final characterization for a typical ether synthesis.
Caption: Comprehensive workflow for synthesis, purification, and analysis.
Applications in Drug Development
The resulting 5-bromo-2-alkoxybenzonitrile derivatives are valuable intermediates. The ether linkage modifies lipophilicity and hydrogen bonding potential, which is crucial for optimizing pharmacokinetic profiles. The remaining bromo and nitrile functionalities can be further elaborated:
-
Bromo Group: Serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.[1]
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a wide array of other derivatives.[8]
These subsequent modifications are key steps in the synthesis of kinase inhibitors, endothelin receptor antagonists, and other targeted therapies.[1]
References
- 1. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-2-hydroxybenzonitrile in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-2-hydroxybenzonitrile as a key intermediate in the synthesis of azo dyes and pigments. The protocols detailed below are intended for laboratory-scale synthesis and can be adapted for various research and development applications.
Introduction
This compound, also known as 4-Bromo-2-cyanophenol, is a versatile aromatic compound.[1] Its chemical structure, featuring a hydroxyl group, a nitrile group, and a bromine atom on a benzene ring, makes it a valuable precursor in the manufacturing of colorants.[2] The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution, making it an excellent coupling component in the synthesis of azo dyes. The electron-withdrawing nitrile and bromo groups can modulate the electronic properties of the resulting dye molecule, thereby influencing its color, stability, and fastness properties.
Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–).[3] They are widely used in the textile, printing, and coatings industries due to their vibrant colors and cost-effective synthesis. The synthesis of azo dyes from this compound typically follows a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.[3]
Chemical Principles
The synthesis of azo dyes using this compound involves two primary reactions:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a highly reactive electrophile.[3]
-
Azo Coupling: The diazonium salt is then reacted with the electron-rich this compound (the coupling component). The electrophilic diazonium ion attacks the activated aromatic ring of this compound, leading to the formation of a stable azo dye.[4]
The general reaction scheme is illustrated below:
References
The Versatility of 5-Bromo-2-hydroxybenzonitrile: A Building Block for Novel Therapeutics
For Immediate Release
Poughkeepsie, NY – December 28, 2025 – 5-Bromo-2-hydroxybenzonitrile is a versatile aromatic building block increasingly utilized by researchers and drug development professionals in the synthesis of novel therapeutic agents. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom, provides a scaffold for diverse chemical modifications, leading to the development of compounds with significant potential in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry.
Application in Anticancer Drug Discovery
This compound serves as a valuable starting material for the synthesis of compounds with potent anticancer activity.[1] The presence of the bromine atom allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy has been employed to generate libraries of biaryl compounds, a common motif in kinase inhibitors.
Derivatives of this compound have shown promise in targeting key signaling pathways involved in cancer progression. For instance, bromophenol compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][3] This ROS-mediated pathway can lead to the activation of caspases and ultimately, programmed cell death.
Table 1: Anticancer Activity of Bromophenol Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol Hybrids | A549 (Lung) | 1.8 - 25.3 | [2] |
| Bel7402 (Liver) | 2.1 - 30.1 | [2] | |
| HepG2 (Liver) | 2.5 - 35.4 | [2] | |
| HCT116 (Colon) | 1.5 - 28.7 | [2] | |
| Caco2 (Colon) | 3.2 - 40.2 | [2] |
Experimental Protocol: Synthesis of 5-Aryl-2-hydroxybenzonitrile Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Flush the flask with nitrogen or argon gas.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxybenzonitrile derivative.
Application in Developing Anti-Inflammatory Agents
This compound is also a key precursor for the synthesis of compounds with anti-inflammatory properties. The phenolic hydroxyl group can be readily alkylated or acylated to produce a variety of derivatives. These derivatives have been shown to inhibit key inflammatory mediators.
One of the primary mechanisms by which phenolic compounds and their derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] Inhibition of this pathway can therefore lead to a reduction in the inflammatory response.
Table 2: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic acid (Standard) | 0.4051 |
Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from this compound.[8]
Experimental Protocol: O-Alkylation of this compound
This protocol describes a general method for the etherification of the hydroxyl group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and DMF (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the crude O-alkylated product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Role as a Precursor for Enzyme Inhibitors
The structural features of this compound make it an attractive starting point for the synthesis of various enzyme inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and lysine-specific demethylase 1 (LSD1).
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a crucial target for the treatment of B-cell malignancies and autoimmune diseases.[9] The development of both covalent and reversible BTK inhibitors is an active area of research.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a histone demethylase that plays a critical role in epigenetic regulation and is implicated in various cancers.[10] The design of potent and selective LSD1 inhibitors is a promising strategy for cancer therapy.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its adaptable structure allows for the synthesis of a wide range of derivatives with significant potential as anticancer and anti-inflammatory agents, as well as enzyme inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.
References
- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-based design and discovery of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Bromo-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 5-Bromo-2-hydroxybenzonitrile. This versatile building block is valuable in medicinal chemistry and materials science, offering three reactive sites: the hydroxyl group, the bromine atom, and the nitrile group. The following sections detail common reactions at the hydroxyl and bromine functionalities, as well as transformations of the nitrile group.
Reactions at the Hydroxyl Group: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group of this compound into a wide array of ethers. This reaction proceeds via an SN2 mechanism, where the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[1][2]
General Experimental Protocol:
A general procedure for the etherification of this compound is as follows: To a solution of this compound in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. The alkylating agent (alkyl halide) is then added, and the reaction mixture is heated to an appropriate temperature (typically 50-100 °C) for 1 to 8 hours until the reaction is complete, as monitored by TLC.[1] The reaction is then quenched, and the product is isolated through extraction and purified by chromatography.
Quantitative Data Summary for Williamson Ether Synthesis:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 4 | >90 |
| 2 | Benzyl Bromide | K₂CO₃ | DMSO | 50 | 2 | 90[3] |
| 3 | Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | High |
| 4 | Methyl Iodide | NaH | THF | RT | 2 | >95 |
| 5 | Isobutyl Bromide | NaH | DMF | RT - 50 | 3 | High |
Experimental Workflow for Williamson Ether Synthesis:
Caption: Workflow for Williamson Ether Synthesis.
Reactions at the Bromine Atom: C-C and C-N Bond Formation
The bromine atom on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]
General Experimental Protocol:
In a reaction vessel, this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) are combined.[4][6] A degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water, is added. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 60 to 110 °C for several hours.[4][6] After completion, the reaction is worked up by extraction and the product is purified by column chromatography.
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~95[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | ~90 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >90[4] |
| 5 | N-Boc-indole-5-boronic acid | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 80 | ~91[4] |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura catalytic cycle.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]
General Experimental Protocol:
To a flask containing this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide in a suitable solvent (e.g., THF or DMF), the terminal alkyne and an amine base (e.g., triethylamine or diisopropylamine) are added.[7][9] The reaction is usually conducted under an inert atmosphere and can often proceed at room temperature or with moderate heating (up to 80 °C).[7][9] Upon completion, the reaction mixture is filtered, extracted, and the product is purified by chromatography.
Quantitative Data Summary for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 93[9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | ~85[9] |
| 3 | 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | THF | RT | High |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | Reflux | High[9] |
| 5 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~90[10] |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[11]
General Experimental Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[11] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated, typically between 80-110 °C, until the starting material is consumed. The product is then isolated and purified.
Quantitative Data Summary for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 110 | Good to Excellent[12] |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | High[11] |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | High |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | Good |
| 5 | Benzophenone imine | Pd₂(dba)₃ (1) | IPr·HCl (4) | KOtBu | Dioxane | 100 | Excellent[8] |
Reactions of the Nitrile Group
The nitrile group can undergo several important transformations, most notably hydrolysis to amides or carboxylic acids, and reduction to primary amines.
Controlled hydrolysis of the nitrile group can yield the corresponding amide, 5-bromo-2-hydroxybenzamide. This transformation can be achieved under either acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.[13][14]
General Experimental Protocol (Base-catalyzed):
This compound can be treated with an alkaline solution of hydrogen peroxide.[13] A common procedure involves dissolving the nitrile in a solvent like ethanol or acetone, adding an aqueous solution of a base (e.g., NaOH or KOH) and hydrogen peroxide, and stirring at a controlled temperature. The reaction progress should be monitored closely to prevent further hydrolysis.
Quantitative Data Summary for Nitrile Hydrolysis to Amide:
| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H₂O₂ / NaOH | Ethanol/H₂O | 40-50 | 2-4 | Moderate to High |
| 2 | TFA-H₂SO₄ | - | RT | 1-3 | Good[15] |
| 3 | KOH | t-BuOH/H₂O | Reflux | 12 | ~70 |
The nitrile group can be reduced to a primary amine, (5-bromo-2-hydroxyphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[16]
General Experimental Protocol (Using LiAlH₄):
In a flame-dried flask under an inert atmosphere, a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. After the addition, the reaction is allowed to warm to room temperature and may require heating to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water and a base solution, and the product is extracted and purified.
Quantitative Data Summary for Nitrile Reduction:
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to RT | 3-6 | High |
| 2 | H₂ / Raney Ni | Ethanol/NH₃ | 50 | 12 | Good |
| 3 | NaBH₄ / NiCl₂ | Methanol | RT | 2-4 | Good |
Reaction Pathways of this compound:
Caption: Overview of reaction pathways.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2-hydroxybenzamide [myskinrecipes.com]
- 16. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of 5-Bromo-2-hydroxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for screening the potential anticancer and antimicrobial activities of 5-bromo-2-hydroxybenzonitrile derivatives. The methodologies outlined are standard in vitro assays suitable for the initial biological evaluation of a library of synthesized compounds.
Application Note 1: Anticancer Activity Screening
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Derivatives of this core structure are being investigated for various biological activities, including their potential as anticancer agents. The presence of the bromine atom, a hydroxyl group, and a nitrile moiety offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. The initial screening of these compounds for cytotoxic effects against cancer cell lines is a critical first step in the drug discovery pipeline. This note describes the use of the MTT assay, a colorimetric method for assessing cell metabolic activity, as a reliable indicator of cell viability, to determine the cytotoxic potential of these derivatives.
Data Presentation: Anticancer Activity
The cytotoxic activity of this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits 50% of the metabolic activity of the cancer cells. The results should be summarized in a clear and structured table for comparative analysis.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (Illustrative Data)
| Compound ID | Derivative Structure/Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Parent | This compound | > 100 | > 100 | > 100 |
| DERIV-01 | R = -CH2CH3 (Ether derivative) | 45.2 ± 3.1 | 62.8 ± 4.5 | 55.1 ± 3.9 |
| DERIV-02 | R = -COCH3 (Ester derivative) | 28.7 ± 2.5 | 35.1 ± 2.8 | 31.4 ± 2.6 |
| DERIV-03 | Schiff base with Aniline | 15.3 ± 1.8 | 21.9 ± 2.2 | 18.6 ± 1.9 |
| DERIV-04 | Schiff base with p-Nitroaniline | 8.9 ± 0.9 | 12.4 ± 1.1 | 10.2 ± 1.0 |
| Doxorubicin | Positive Control | 0.98 ± 0.12 | 1.25 ± 0.15 | 1.10 ± 0.13 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for determining the cytotoxic effects of novel compounds on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the positive control (e.g., Doxorubicin) in the culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Formation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations: Anticancer Screening Workflow and Potential Mechanism
Application Note 2: Antimicrobial Activity Screening
Introduction
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Halogenated phenolic compounds have been recognized for their antimicrobial properties. Derivatives of this compound represent a class of compounds that can be screened for potential antibacterial and antifungal activities. This application note details two standard methods for preliminary antimicrobial screening: the agar well diffusion assay for qualitative assessment and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), which is a quantitative measure of antimicrobial potency.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of the derivatives can be presented by combining the qualitative results from the agar well diffusion assay (zone of inhibition) and the quantitative data from the broth microdilution assay (MIC).
Table 2: Antimicrobial Activity of this compound Derivatives (Illustrative Data)
| Compound ID | Derivative Structure/Modification | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | MIC (µg/mL) | Zone of Inhibition (mm) | ||
| Parent | This compound | 8 ± 1 | >256 | 7 ± 1 |
| DERIV-01 | R = -CH2CH3 (Ether derivative) | 14 ± 1 | 128 | 10 ± 1 |
| DERIV-02 | R = -COCH3 (Ester derivative) | 18 ± 2 | 64 | 12 ± 1 |
| DERIV-03 | Schiff base with Aniline | 22 ± 2 | 32 | 15 ± 2 |
| DERIV-04 | Schiff base with p-Nitroaniline | 26 ± 2 | 16 | 18 ± 2 |
| Ciprofloxacin | Positive Control (Bacteria) | 30 ± 2 | 1 | 28 ± 2 |
| Amphotericin B | Positive Control (Fungus) | - | - | - |
| DMSO | Negative Control | 6 | - | 6 |
Note: Data are presented as mean ± standard deviation. Zone of inhibition includes the diameter of the well (6 mm).
Experimental Protocols: Antimicrobial Screening
Protocol 1: Agar Well Diffusion Assay
This method is used for the initial qualitative screening of antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
This compound derivatives (dissolved in DMSO)
-
Positive controls (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (DMSO)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the microbial suspension and spread it evenly over the entire surface of the agar plate to create a lawn.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 50 µL) of each derivative solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of the antimicrobial activity.
Materials:
-
Microbial strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microplates
-
This compound derivatives
-
Positive and negative controls
-
Microbial inoculum adjusted to the 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the absorbance with a microplate reader. The use of a viability indicator like resazurin can also aid in determining the MIC.
-
Visualization: Antimicrobial Screening Workflow
Application Notes and Protocols: The Role of 5-Bromo-2-hydroxybenzonitrile in Preclinical Cancer and Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 5-Bromo-2-hydroxybenzonitrile as a key intermediate in the synthesis of compounds investigated for the treatment of cancer and osteoporosis. While this compound itself is not an active therapeutic agent, its structural features make it a valuable starting material for the generation of more complex, biologically active molecules.
Section 1: Application in Osteoporosis Research - Synthesis of Benzofuran Derivatives
Benzofuran derivatives have been identified as a promising class of compounds for the treatment of osteoporosis due to their ability to promote osteoblast differentiation and inhibit bone resorption. This compound, as a substituted 2-hydroxybenzonitrile, is a key precursor for the synthesis of the benzofuran scaffold.
Overview of Synthetic Strategy
A common strategy for the synthesis of functionalized benzofurans from 2-hydroxybenzonitrile involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the benzofuran ring system. The bromine and nitrile functionalities on the this compound starting material can be further modified to generate a diverse library of derivatives.
Representative Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide from 2-Hydroxybenzonitrile
This protocol outlines a general two-step synthesis of a 3-aminobenzofuran-2-carboxamide, a key intermediate for more complex benzofuran derivatives. This compound can be used as a starting material in similar synthetic routes.
Step 1: O-Alkylation to form 2-(Cyanomethoxy)benzonitrile
-
To a solution of 2-hydroxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(cyanomethoxy)benzonitrile.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Dissolve the crude 2-(cyanomethoxy)benzonitrile from Step 1 in ethanol.
-
Add a solution of potassium hydroxide (KOH, 1.2 equivalents) in ethanol to the mixture.
-
Heat the reaction to 75°C and stir for 3 hours.
-
Monitor the formation of the 3-aminobenzofuran-2-carboxamide product by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography to obtain the desired product.
Biological Activity of a Benzofuran Derivative in an Osteoporosis Model
While a direct study on a derivative of this compound was not identified, a study on a novel benzofuran derivative, compound 23d (3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide), demonstrated significant anti-osteoporotic effects in an ovariectomized (OVX) rat model.[1]
| Parameter | Control (OVX) | Compound 23d (10 mg/kg/day) |
| Femoral Bone Mineral Density (BMD) Change | Decrease | Increase[1] |
| Plasma Bone-type Alkaline Phosphatase Activity | Baseline | Elevated[1] |
| Femoral Diaphysis Cortical Bone Volume | Baseline | Increased[1] |
| Femoral Diaphysis Cortical Mineral Content | Baseline | Increased[1] |
| Femoral Diaphysis Cortical Bone Strength | Baseline | Increased[1] |
Table 1: In vivo effects of benzofuran derivative 23d in an ovariectomized rat model of osteoporosis after 8 weeks of treatment.[1]
The proposed mechanism of action for this class of compounds involves the inhibition of cyclin-dependent kinase 8 (CDK8), which in turn promotes osteoblast differentiation.[1]
Section 2: Application in Cancer Research - Synthesis of 2-Phenylacrylonitrile Derivatives
Benzonitrile derivatives have been investigated as potent anticancer agents. Specifically, 2-phenylacrylonitrile derivatives, which can be synthesized from benzonitrile precursors, have shown promise as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. This compound can serve as a starting point for the synthesis of such compounds.
Overview of Synthetic Strategy
The synthesis of 2-phenylacrylonitrile derivatives often involves a Knoevenagel condensation reaction between a substituted phenylacetonitrile and a substituted benzaldehyde. The substituents on both aromatic rings can be varied to optimize anticancer activity.
Representative Experimental Protocol: Knoevenagel Condensation for 2-Phenylacrylonitrile Synthesis
-
Dissolve the substituted phenylacetonitrile (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired 2-phenylacrylonitrile derivative.
Biological Activity of a 2-Phenylacrylonitrile Derivative in Cancer Cell Lines
A study on novel 2-phenylacrylonitrile derivatives identified compound 1g2a as a potent inhibitor of cancer cell proliferation.
| Cell Line | Compound 1g2a IC50 (nM) |
| HCT116 (Colon Cancer) | 5.9 |
| BEL-7402 (Liver Cancer) | 7.8 |
Table 2: In vitro anticancer activity of 2-phenylacrylonitrile derivative 1g2a.
The mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, BEL-7402)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Bromo-2-hydroxybenzonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-hydroxybenzonitrile. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Bromination of 2-Hydroxybenzonitrile
Question: I am experiencing a low yield of this compound when performing the direct bromination of 2-hydroxybenzonitrile. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the bromination of 2-hydroxybenzonitrile can stem from several factors, primarily related to reaction conditions and the formation of side products.
Potential Causes:
-
Formation of Isomeric Impurities: The hydroxyl group of 2-hydroxybenzonitrile is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. This can lead to the formation of undesired isomers, such as 3-bromo-2-hydroxybenzonitrile.
-
Di-bromination: Harsh reaction conditions or an excess of the brominating agent can lead to the formation of di-brominated products, such as 3,5-dibromo-2-hydroxybenzonitrile.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in a significant amount of unreacted starting material.
-
Suboptimal Brominating Agent: The choice of brominating agent and its reactivity can impact the selectivity and efficiency of the reaction.
Solutions:
-
Control of Regioselectivity:
-
Temperature: Lowering the reaction temperature can enhance the selectivity for the desired para-isomer.[1] Performing the reaction at temperatures ranging from -30°C to 0°C may be beneficial.[1]
-
Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions for your specific setup.
-
-
Preventing Di-bromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of 2-hydroxybenzonitrile or a 1:1 molar ratio of reactants is recommended.
-
-
Ensuring Reaction Completion:
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Reaction Time and Temperature: Gradually increase the reaction time or temperature if the reaction is proceeding slowly, while carefully monitoring for the formation of byproducts.
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent compared to liquid bromine, which can help minimize the formation of side products.
-
Issue 2: Inefficient Sandmeyer Reaction for this compound Synthesis
Question: My Sandmeyer reaction to synthesize this compound from the corresponding amine is giving a poor yield. What are the critical parameters to check?
Answer:
The Sandmeyer reaction is a powerful method for introducing a nitrile group, but its success hinges on careful control of several key steps.
Potential Causes:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step and is highly temperature-sensitive.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.
-
Ineffective Cyanation Step: The displacement of the diazonium group with cyanide requires an active copper(I) cyanide catalyst and appropriate reaction conditions.
Solutions:
-
Optimizing Diazotization:
-
Low Temperature: Maintain a low temperature, typically between 0-5°C, during the addition of sodium nitrite to the acidic solution of the amine to prevent decomposition of the diazonium salt.[2]
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure efficient mixing and temperature control.[2]
-
-
Handling the Diazonium Salt:
-
Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step to minimize decomposition.
-
-
Ensuring Efficient Cyanation:
-
Catalyst Activity: Ensure that the copper(I) cyanide used is of high quality and active.
-
Reaction Conditions: The cyanation step is often carried out at a slightly elevated temperature to ensure the complete decomposition of the diazonium salt and formation of the nitrile. Monitor the reaction for the cessation of nitrogen gas evolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary synthetic routes for this compound are:
-
Direct Bromination of 2-Hydroxybenzonitrile: This involves the electrophilic aromatic substitution of 2-hydroxybenzonitrile with a suitable brominating agent like N-bromosuccinimide (NBS) or bromine.[3]
-
Multi-step Synthesis starting from 5-Bromosalicylaldehyde: This involves the conversion of 5-bromosalicylaldehyde to its oxime, followed by dehydration to yield the nitrile.[4]
Q2: What are the typical impurities I should look for in my final product?
A2: Depending on the synthetic route, common impurities may include:
-
From Bromination: Unreacted 2-hydroxybenzonitrile, the isomeric impurity 3-bromo-2-hydroxybenzonitrile, and the di-brominated byproduct 3,5-dibromo-2-hydroxybenzonitrile.
-
From the Sandmeyer Route: Phenolic impurities arising from the reaction of the diazonium salt with water.
-
From the Aldehyde Route: Unreacted 5-bromosalicylaldehyde or the intermediate oxime.
Q3: How can I purify crude this compound?
A3: Purification can be achieved through several methods:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) can be effective for removing many impurities.[4]
-
Column Chromatography: Silica gel column chromatography using a solvent system such as hexanes/ethyl acetate is a common method for separating the desired product from isomeric and other impurities.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC can be employed. A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid.[5]
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Brominating Agents: Liquid bromine is highly corrosive and toxic; handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). NBS is a safer alternative but should still be handled with care.
-
Cyanide: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety protocols for handling cyanides must be followed.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is essential to keep them in solution and at low temperatures.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Bromination | 2-Hydroxybenzonitrile | NBS or Br₂ | Moderate to High | Fewer steps, readily available starting material. | Potential for isomeric and di-brominated impurities, requiring careful optimization. |
| From Aldehyde | 5-Bromosalicylaldehyde | Hydroxylamine, Dehydrating Agent | High (e.g., 95%)[4] | High yielding and often cleaner reaction. | Requires a multi-step process if the starting aldehyde is not readily available. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromosalicylaldehyde [4]
-
Oxime Formation and Dehydration:
-
To a solution of 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid, add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) in sequence.
-
Stir the reaction mixture at 100°C for 7 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, remove the solvent by evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then dry it.
-
Remove the solvent by evaporation.
-
Add petroleum ether to the residue to precipitate the product.
-
Filter the precipitated crystals to obtain this compound. (Reported yield: 95%).[4]
-
Protocol 2: General Procedure for HPLC Purification [5]
-
System Preparation:
-
Use a reverse-phase C18 column.
-
Prepare a mobile phase consisting of acetonitrile (MeCN) and water. For mass spectrometry compatibility, use formic acid as an additive; otherwise, phosphoric acid can be used.[5]
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, such as the initial mobile phase composition.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run a gradient elution, gradually increasing the concentration of acetonitrile.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the main product peak.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in direct bromination.
References
Purification techniques for 5-Bromo-2-hydroxybenzonitrile and removal of side products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-hydroxybenzonitrile and the removal of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities in this compound are typically related to its synthesis. The most common method is the electrophilic bromination of 2-hydroxybenzonitrile. Potential impurities include:
-
Unreacted Starting Material: 2-hydroxybenzonitrile.
-
Isomeric Byproducts: Bromination can also occur at other positions on the aromatic ring, leading to isomers such as 3-Bromo-2-hydroxybenzonitrile.
-
Over-brominated Products: Dibrominated species like 3,5-Dibromo-2-hydroxybenzonitrile can form if an excess of the brominating agent is used.
-
Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide) may be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify the main product and impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[2][3]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 158-163 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: If crystallization does not occur, your solution may not be supersaturated. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool slowly again.[4]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.
Q4: My recrystallized product is still impure or has a low yield. What could be the problem?
A4: This could be due to an inappropriate choice of solvent or procedural issues.
-
For Low Yield: You may have used too much solvent, causing a significant amount of your product to remain in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.[5]
-
For Persistent Impurities: The impurity may have similar solubility properties to your product in the chosen solvent. Consider trying a different recrystallization solvent or a solvent pair. Alternatively, a different purification technique like column chromatography may be necessary.
Q5: The product "oils out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[4]
-
Change Solvent: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.
-
Lower the Saturation Temperature: Add slightly more solvent so that crystallization begins at a lower temperature.
HPLC Separation Problems
Q6: My main product peak and an impurity peak are co-eluting in HPLC. How can I improve the separation?
A6: Co-elution indicates that the chromatographic conditions are not optimal for separating the two compounds. To improve resolution, you can:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation.[6]
-
Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[6]
-
Adjust pH: Since this compound is phenolic, the pH of the mobile phase can affect its ionization state and retention time. Adding a small amount of an acid like phosphoric or formic acid to the mobile phase is common.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different HPLC column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to achieve different selectivity.[6]
-
Adjust the Gradient: If you are using a gradient elution, try making the gradient shallower to allow more time for the compounds to separate.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective, scalable, can yield highly pure crystalline material. | Not suitable for all impurities, may have lower yields, requires solvent screening. |
| Column Chromatography | >99% | High resolution, can separate closely related impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on silica. |
| Preparative HPLC | >99.5% | Highest resolution for difficult separations, automated. | Expensive, limited sample loading capacity, requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Chloroform
This protocol is based on a literature procedure for the purification of this compound.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Protocol 2: Preparative HPLC Purification of this compound
This is a general protocol that can be adapted for the purification of this compound based on analytical HPLC findings.[1][9]
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Equilibrate the column with 95% A and 5% B.
-
Inject the sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B to elute the product and impurities. The exact gradient will need to be optimized based on analytical scale separations.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxybenzonitrile. Our aim is to address common challenges and provide actionable solutions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via bromination of 2-hydroxybenzonitrile?
A1: The most common byproducts are other brominated isomers and polybrominated products. The hydroxyl group of 2-hydroxybenzonitrile is a strong activating ortho-, para-director, while the cyano group is a deactivating meta-director.[1] This directing effect leads to the formation of:
-
3-Bromo-2-hydroxybenzonitrile: The ortho-isomer to the hydroxyl group.
-
3,5-Dibromo-2-hydroxybenzonitrile: A result of polybromination, which is common with highly reactive brominating agents.
Q2: How can I minimize the formation of these byproducts?
A2: Controlling the reaction conditions is crucial for minimizing byproduct formation. Key strategies include:
-
Choice of Brominating Agent: Use a mild brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine to have better control over the reaction and reduce polybromination.[1]
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent.
-
Temperature Control: Running the reaction at a lower temperature can help to improve the selectivity of the bromination.
-
Stoichiometry: Use a controlled amount of the brominating agent (ideally a 1:1 molar ratio) to avoid excessive bromination.
Q3: My reaction yields a mixture of 5-Bromo and 3-Bromo isomers. How can I separate them?
A3: The separation of positional isomers can be challenging due to their similar physical properties. However, the following techniques can be employed:
-
Fractional Crystallization: This method takes advantage of small differences in solubility between the isomers in a particular solvent.
-
Column Chromatography: While potentially challenging due to similar polarities, silica gel column chromatography with an appropriate eluent system can be effective for separating the isomers.
Q4: I am observing a significant amount of a dibrominated byproduct. What is the likely cause and how can I prevent it?
A4: The formation of a significant amount of 3,5-dibromo-2-hydroxybenzonitrile is likely due to over-bromination. This can be caused by:
-
Using a highly reactive brominating agent: For instance, using bromine water can lead to rapid and uncontrolled bromination.
-
Excess of brominating agent: Using more than one equivalent of the brominating agent will favor polybromination.
-
High reaction temperature: Higher temperatures can increase the reaction rate and lead to less selective bromination.
To prevent this, use a milder brominating agent like NBS, carefully control the stoichiometry, and maintain a low reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Formation of multiple byproducts. | Optimize reaction conditions to favor the formation of the desired product. Use a milder brominating agent, control the temperature, and use a 1:1 stoichiometry of reactants. | |
| Presence of 3-Bromo-2-hydroxybenzonitrile isomer | Lack of regioselectivity in the bromination reaction. | While complete elimination of the ortho-isomer is difficult, its formation can be minimized by carefully selecting the solvent and controlling the reaction temperature. |
| Inefficient purification. | Employ fractional crystallization or column chromatography for efficient separation of the isomers. | |
| Significant amount of 3,5-Dibromo-2-hydroxybenzonitrile | Over-bromination due to harsh reaction conditions. | Use N-bromosuccinimide (NBS) as the brominating agent instead of liquid bromine. Maintain a low reaction temperature (e.g., 0-5 °C) and use a precise 1:1 molar ratio of 2-hydroxybenzonitrile to NBS. |
| Difficulty in purifying the final product | Co-crystallization of isomers. | Try different solvent systems for recrystallization. If recrystallization is ineffective, column chromatography is the recommended next step. |
Data Presentation
The following table provides representative data on the expected product distribution in the bromination of a substituted hydroxybenzonitrile, which can serve as a guide for the synthesis of this compound. The data is based on the bromination of 3-hydroxybenzonitrile with N-bromosuccinimide (NBS), which highlights the typical regioselectivity and byproduct formation in such reactions.[2]
| Product | Structure | Yield (%) |
| 2-Bromo-5-hydroxybenzonitrile (Major Product) | 73 | |
| 2-Bromo-3-hydroxybenzonitrile (Isomeric Byproduct) | 18 | |
| 4-Bromo-3-hydroxybenzonitrile (Isomeric Byproduct) | 2 |
Note: This data is for the bromination of 3-hydroxybenzonitrile and serves as an illustrative example. The product distribution for the bromination of 2-hydroxybenzonitrile may vary.
Experimental Protocols
Synthesis of this compound from 5-Bromosalicylaldehyde
This protocol details the conversion of 5-bromosalicylaldehyde to this compound.[3]
Materials:
-
5-Bromosalicylaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, dissolve 5-bromosalicylaldehyde (80.0 g, 0.40 mol) in formic acid.
-
Sequentially add hydroxylamine hydrochloride (36.0 g, 0.52 mol) and sodium formate (37.0 g, 0.52 mol) to the solution.
-
Stir the reaction mixture at 100 °C for 7 hours.
-
After the reaction is complete, remove the solvent by evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then dry it.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Regioselectivity in the bromination of 2-hydroxybenzonitrile leading to the desired product and common byproducts.
References
Troubleshooting common issues in Suzuki coupling with 5-Bromo-2-hydroxybenzonitrile
Welcome to the technical support center for the Suzuki coupling reaction of 5-Bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: The choice of palladium catalyst and ligand is critical. For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which can be the rate-limiting step.[1] Catalyst deactivation or "poisoning" can also occur.
-
Base Selection: The strength and solubility of the base are crucial. The base activates the boronic acid for transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction's success.
-
Solvent Quality: The solvent must be appropriate for the reaction conditions and free of impurities. Water can play a beneficial role in a biphasic system, but its amount should be optimized. Anhydrous conditions are sometimes required, and residual water can affect the reaction outcome.
-
Reaction Temperature: The temperature needs to be optimal for the specific catalyst system. Insufficient temperature can lead to a sluggish reaction, while excessive heat might promote side reactions and catalyst decomposition.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include protodeboronation of the boronic acid, dehalogenation of the aryl bromide, and homocoupling of the starting materials.[3][4]
Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A2: Common byproducts in the Suzuki coupling of this compound include:
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Homocoupling Product of the Boronic Acid: This arises from the coupling of two boronic acid molecules. It is often favored at higher temperatures or when the cross-coupling is slow.
-
Dehalogenated Product (2-hydroxybenzonitrile): This occurs when the bromo group is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and solvents.[5]
-
Protodeboronation Product: The boronic acid can react with water or other protic sources to lose the boronic acid group, rendering it inactive for the cross-coupling reaction.
To minimize these byproducts:
-
Optimize the Base: Use a base that is strong enough to promote the reaction but not so strong as to cause significant dehalogenation.
-
Control the Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
-
Use an Appropriate Catalyst/Ligand System: A well-chosen ligand can promote the desired cross-coupling over competing pathways.
-
Degas the Reaction Mixture: Removing dissolved oxygen is crucial as it can lead to oxidative degradation of the catalyst and promote homocoupling.
Q3: Does the hydroxyl group on this compound interfere with the reaction? Should I protect it?
A3: The phenolic hydroxyl group can potentially interfere with the Suzuki coupling reaction. It can coordinate to the palladium center, affecting its catalytic activity. While some Suzuki couplings with unprotected phenols proceed successfully, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) is a common strategy to avoid potential complications and improve yields, especially if standard conditions are failing.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for the Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
Base: K₂CO₃ (2 equivalents) or K₃PO₄ (2 equivalents).
-
Solvent: A biphasic mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 ratio).
-
Temperature: 80-100 °C.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
It is highly recommended to perform small-scale test reactions to optimize these conditions for your specific arylboronic acid.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general effects of different reaction parameters on Suzuki coupling reactions, which can be applied as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst | Ligand | Typical Loading (mol%) | Relative Activity for Electron-Rich Aryl Bromides |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | Moderate |
| PdCl₂(dppf) | dppf | 1 - 3 | High |
| Pd₂(dba)₃ | SPhos | 1 - 2 | Very High |
| Pd(OAc)₂ | XPhos | 1 - 2 | Very High |
Table 2: Effect of Base on Yield
| Base | Strength | Solubility in Common Solvents | General Applicability |
| K₂CO₃ | Moderate | Moderate | Widely used, effective in many cases. |
| Cs₂CO₃ | Strong | High | Often gives higher yields, but is more expensive. |
| K₃PO₄ | Strong | Moderate | A good alternative to carbonates, can be effective when others fail. |
| NaHCO₃ | Weak | High in aqueous phase | Generally less effective for challenging couplings. |
Table 3: Effect of Solvent on Yield
| Solvent System | Polarity | Typical Ratio (Organic:Water) | Notes |
| Toluene / Water | Non-polar / Polar | 4:1 to 10:1 | Good for many standard Suzuki couplings. |
| 1,4-Dioxane / Water | Polar aprotic / Polar | 4:1 to 5:1 | Often provides good results for challenging substrates. |
| THF / Water | Polar aprotic / Polar | 4:1 to 5:1 | Another common and effective solvent system.[3] |
| DMF / Water | Polar aprotic / Polar | - | Can be effective, but higher temperatures may be needed. |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenyl-2-hydroxybenzonitrile.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Improving the Purity of 5-Bromo-2-hydroxybenzonitrile Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of 5-Bromo-2-hydroxybenzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials (e.g., 2-hydroxybenzonitrile), positional isomers (e.g., 3-bromo-2-hydroxybenzonitrile and 4-bromo-2-hydroxybenzonitrile), and di-brominated byproducts. The formation of these impurities is often influenced by reaction conditions such as temperature and the choice of brominating agent.
Q2: How can I effectively remove unreacted starting material from my crude product?
A2: Unreacted 2-hydroxybenzonitrile is more polar than the brominated product. This difference in polarity can be exploited for purification. Column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. Alternatively, a basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove the more acidic phenolic starting material if the acidity difference is significant enough.
Q3: What is the best general approach to separate positional isomers of this compound?
A3: Separating positional isomers is challenging due to their similar physical properties. Careful column chromatography with a shallow solvent gradient is often the most effective method.[1] For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC), particularly with a phenyl-hexyl or pentafluorophenyl (PFP) column, can provide excellent resolution.[2] Fractional recrystallization may also be attempted if the isomers exhibit sufficiently different solubilities in a specific solvent system.
Q4: My purified this compound product has a lower than expected melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a classic indicator of an impure solid compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification by recrystallization or column chromatography is recommended.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound derivatives?
A5: Yes, preparative HPLC is a powerful technique for purifying this compound derivatives, especially for obtaining high-purity material on a small to medium scale. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, is a common starting point.[3] The method is scalable and can be adapted for impurity isolation.[3]
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to retain heat for a longer period.
-
If the problem persists, select a solvent with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
If the above methods fail, reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.
-
Cool the solution in an ice bath to further decrease solubility.
-
Problem 3: The recovery yield is very low.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were washed with a solvent that was not cold enough.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent to dissolve the compound.
-
Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The filtrate (mother liquor) can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.
-
Column Chromatography
Problem 1: Poor separation of the desired product from an impurity.
-
Cause: The polarity of the mobile phase is too high or too low, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Optimize the mobile phase composition. If the compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the compounds are not eluting, increase the polarity.
-
Consider using a different stationary phase. If silica gel does not provide adequate separation of isomers, alumina or a bonded-phase silica (like a cyano or diol phase) might offer different selectivity.
-
For isomers, a very shallow gradient elution can improve resolution.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using 100% hexanes, start adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.
-
Ensure the compound was properly loaded onto the column and did not precipitate at the top.
-
Data Presentation
Table 1: Illustrative Purity and Yield of this compound with Different Recrystallization Solvents
| Recrystallization Solvent/System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery Yield (%) | Notes |
| Chloroform | 90 | 98 | 80 | Good for removing less polar impurities. |
| Ethanol/Water (4:1) | 90 | 97 | 85 | A versatile system for moderately polar compounds. |
| Ethyl Acetate/Hexanes (1:5) | 90 | 99 | 70 | Excellent for achieving high purity, but may have lower recovery. |
| Toluene | 90 | 96 | 75 | Effective for aromatic compounds. |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on the specific impurities present and the experimental conditions.
Table 2: Illustrative HPLC Retention Times for Purity Analysis of a Crude this compound Sample
| Compound | Retention Time (minutes) with 50:50 Acetonitrile:Water | Retention Time (minutes) with 70:30 Acetonitrile:Water |
| 2-Hydroxybenzonitrile (Starting Material) | 3.2 | 2.5 |
| 3-Bromo-2-hydroxybenzonitrile (Isomer) | 4.8 | 3.8 |
| This compound (Product) | 5.5 | 4.5 |
| Di-brominated byproduct | 7.1 | 6.0 |
HPLC Conditions (Illustrative):
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Note: The data in this table is for illustrative purposes to demonstrate the effect of mobile phase composition on separation. Actual retention times will depend on the specific HPLC system and conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethyl acetate). If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable. A good starting point for a mixed solvent system is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: Column Chromatography for Purification of this compound
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the top of the silica gel run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 5% ethyl acetate in hexanes.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for HPLC method development for purity analysis.
References
Preventing side reactions of the nitrile group in 5-Bromo-2-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions of the nitrile group in 5-Bromo-2-hydroxybenzonitrile during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the nitrile group in this compound?
A1: The nitrile group is susceptible to several side reactions, primarily under harsh acidic, basic, or reductive conditions. The most common include:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to a primary amide and subsequently to a carboxylic acid.[1][2][3][4]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine.[5] Milder reducing agents may yield an aldehyde.[6][7]
-
Reaction with Organometallics: Grignard reagents and other organometallic compounds can add to the nitrile to form ketones after hydrolysis.[8][9][10][11][12]
Q2: Is it always necessary to protect the nitrile group in this compound?
A2: Not necessarily. The nitrile group is relatively stable under many common reaction conditions, including palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[13] However, protection should be considered if the planned synthetic route involves harsh acidic or basic hydrolysis, strong reducing agents, or the use of organometallic reagents that could react with the nitrile. The primary concern is often the reactivity of the unprotected phenol group.[9]
Q3: What is the more common strategy: protecting the nitrile or the hydroxyl group?
A3: Protecting the phenolic hydroxyl group is a more common and generally recommended strategy. The hydroxyl group is more acidic and nucleophilic than the nitrile, making it more likely to interfere with a wider range of reactions, particularly those involving bases or electrophiles.[9] By protecting the hydroxyl group, you can often avoid the need for harsh conditions that might affect the nitrile group.
Q4: What are some suitable protecting groups for the hydroxyl group that are compatible with the nitrile functionality?
A4: Several protecting groups for the hydroxyl group are compatible with the nitrile. The choice depends on the subsequent reaction conditions.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to a wide range of non-acidic and non-fluoride conditions.[14]
-
Benzyl Ether (Bn): This is a stable protecting group that can be removed by hydrogenolysis, which typically does not affect the nitrile group.[15]
-
Methoxymethyl (MOM) Ether: This acetal-based protecting group is stable to basic and nucleophilic conditions and can be removed with acid.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid
Scenario: You are performing a reaction under basic or acidic conditions (e.g., a saponification of an ester elsewhere in the molecule) and observing the formation of 5-bromo-2-hydroxybenzamide or 5-bromo-2-hydroxybenzoic acid.
Root Cause: The nitrile group is sensitive to both acidic and basic hydrolysis, especially at elevated temperatures.[1][2]
Solutions:
-
Protect the Hydroxyl Group: The phenolic hydroxyl group can increase the susceptibility of the nitrile to hydrolysis under basic conditions. Protecting it as a silyl ether or benzyl ether can mitigate this.
-
Milder Reaction Conditions: If possible, use milder bases (e.g., K₂CO₃ instead of NaOH) or acids and lower reaction temperatures.
-
Protect the Nitrile Group (Less Common): In rare cases where hydroxyl protection is not feasible, the nitrile can be protected. A common, albeit not trivial, method is the conversion to an oxazoline.[16][17]
Issue 2: Unwanted Reduction of the Nitrile Group
Scenario: You are using a strong reducing agent like LiAlH₄ to reduce another functional group (e.g., an ester) and observe the formation of (5-bromo-2-hydroxyphenyl)methanamine.
Root Cause: Strong hydrides will readily reduce the nitrile group to a primary amine.[5]
Solutions:
-
Use a Milder Reducing Agent: If possible, select a reducing agent that is selective for the other functional group but does not reduce nitriles. For example, sodium borohydride (NaBH₄) will typically not reduce a nitrile.
-
Protect the Nitrile Group:
-
Transition Metal Complexation: The nitrile can be temporarily complexed with a transition metal to prevent its reduction.[2][18][19] This is an advanced technique and requires careful selection of the metal and ligands.
-
Conversion to an Oxazoline: As mentioned before, conversion to an oxazoline can protect the nitrile functionality.[16][17]
-
Issue 3: Nitrile Group Interference in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: You are performing a Suzuki or Buchwald-Hartwig reaction at the C-Br position and are concerned about potential side reactions of the nitrile group.
General Observation: The nitrile group is generally well-tolerated in these reactions.[13] The primary concern is often the interference of the unprotected hydroxyl group, which can be addressed by using a suitable base or by protecting the phenol.
Potential (but less common) Issues and Solutions:
-
Hydrolysis under Basic Conditions: The bases used in these couplings (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can potentially hydrolyze the nitrile, especially at high temperatures over long reaction times.
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Protecting the hydroxyl group can also reduce the likelihood of nitrile hydrolysis.
-
-
Coordination to the Palladium Catalyst: The nitrile's lone pair could potentially coordinate to the palladium center, inhibiting catalysis.
-
Solution: This is rarely a significant issue, as phosphine ligands typically have a much stronger affinity for the palladium catalyst. Using bulky, electron-rich phosphine ligands can further minimize this possibility.
-
Data on Protection Strategies
The most common strategy to avoid side reactions of the nitrile group is to enable the use of milder reaction conditions by protecting the more reactive hydroxyl group.
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability Notes |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rt; or AcOH/H₂O | Stable to most non-acidic and non-fluoride conditions. Good for organometallic reactions.[14] |
| Benzyl Ether | BnBr, K₂CO₃, Acetone, reflux | H₂, Pd/C, EtOH, rt | Stable to a wide range of acidic and basic conditions. Not suitable if subsequent steps involve catalytic hydrogenation.[15] |
Key Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add imidazole (1.5 eq.) and TBDMS-Cl (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford 5-bromo-2-(tert-butyldimethylsilyloxy)benzonitrile.
Protocol 2: Suzuki Coupling of O-Protected this compound
-
To a Schlenk flask, add the O-protected this compound (1.0 eq.), the desired boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 0.2 M).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the TBDMS Ether
-
To a solution of the TBDMS-protected biaryl product (1.0 eq.) in THF (0.2 M), add a 1 M solution of TBAF in THF (1.5 eq.).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final deprotected product.[12][18][20][21]
Protocol 4: Deprotection of the Benzyl Ether
-
Dissolve the benzyl-protected compound in ethanol or ethyl acetate (0.1 M).
-
Add 10% Pd/C (10 mol% Pd).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[5][13][15][19]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 20. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 5-Bromo-2-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxybenzonitrile. The content addresses common issues encountered during catalytic reactions, offering solutions and optimization strategies.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in various catalytic reactions.[1] The most common transformations include:
-
Palladium-catalyzed Cross-Coupling Reactions: These are widely used for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Key examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3][4]
-
Copper-catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, provide a cost-effective alternative to palladium for C-N, C-O, and C-S bond formation.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): While the aryl bromide is generally less reactive in SNAr, the presence of the electron-withdrawing nitrile group can facilitate substitution under specific conditions, often requiring harsh temperatures or strong nucleophiles.[7]
-
Hydrogenation: The nitrile group can be reduced to a primary amine using various hydrogenation catalysts.[8][9]
Q2: I am observing low to no product yield in my reaction. What are the initial troubleshooting steps?
A2: A low or zero yield is a common issue that can stem from multiple factors. A systematic approach is crucial for diagnosis. Key areas to investigate include the quality of reagents and catalyst, the reaction setup, and the reaction conditions. For cross-coupling reactions, ensuring an oxygen-free environment is critical, as oxygen can deactivate the palladium catalyst.[10][11]
Below is a general workflow for troubleshooting low-yield reactions.
References
- 1. innospk.com [innospk.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Solvent effects on the reactivity of 5-Bromo-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 5-Bromo-2-hydroxybenzonitrile. The information is presented in a question-and-answer format to facilitate easy access to relevant data and protocols.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. It is stable under normal conditions but is sensitive to strong acids, bases, and oxidizing agents.
-
-
Q2: What are the main safety hazards associated with this compound?
-
A2: The compound is harmful if swallowed and causes serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.
-
Reactivity and Solvent Effects
-
Q3: How does the choice of solvent affect the reactivity of the hydroxyl group in this compound?
-
A3: The reactivity of the hydroxyl group is significantly influenced by the solvent. In nucleophilic substitution reactions, such as Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, thus increasing its nucleophilicity and reaction rate. Protic solvents like ethanol or water can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the reaction.
-
-
Q4: Which solvents are recommended for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
-
A4: For Suzuki-Miyaura coupling, a mixture of an organic solvent and water is often optimal. Common solvent systems include toluene/water, dioxane/water, and THF/water. The presence of water helps to dissolve the inorganic base and facilitate the transmetalation step. For Sonogashira coupling, anhydrous and deoxygenated solvents are crucial. THF and DMF are commonly used, often with an amine co-solvent like triethylamine or diisopropylamine which also acts as a base.
-
-
Q5: Do I need to protect the hydroxyl group during reactions involving this compound?
-
A5: The necessity of protecting the hydroxyl group depends on the reaction conditions. In many palladium-catalyzed cross-coupling reactions, the reaction can proceed without protection, especially with the careful choice of base and reaction conditions. However, in reactions involving strong bases or organometallic reagents that can be quenched by the acidic proton of the hydroxyl group, protection may be necessary. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
-
Q: I am getting a low yield of the desired ether product when reacting this compound with an alkyl halide. What are the possible causes and solutions?
-
A: Low yields in Williamson ether synthesis can be attributed to several factors. Below is a troubleshooting guide:
-
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and of high quality. | The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Moisture can quench the base. |
| Poor Solvent Choice | Switch to a polar aprotic solvent like anhydrous DMF or acetonitrile. | Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Polar aprotic solvents enhance the reactivity of the nucleophile. |
| Side Reactions (Elimination) | If using a secondary or tertiary alkyl halide, consider using a milder base and lower reaction temperature. | Bulky or sterically hindered alkyl halides are prone to elimination (E2) reactions, especially with strong, hindered bases. |
| Low Reaction Temperature | Increase the reaction temperature. | The reaction may require thermal energy to proceed at a reasonable rate. Monitor for potential decomposition at higher temperatures. |
Issue 2: Catalyst Deactivation in Suzuki-Miyaura Coupling
-
Q: My Suzuki-Miyaura coupling reaction with this compound is stalling or showing low conversion. What could be the issue?
-
A: Catalyst deactivation is a common problem in palladium-catalyzed reactions. Here are some potential causes and solutions:
-
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Inappropriate Ligand | For electron-rich aryl bromides, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. |
| Poor Base Solubility | Choose a base that is soluble in the reaction medium or use a phase-transfer catalyst. A solvent mixture including water can help dissolve inorganic bases. | Inefficient mixing of the base with the other reactants can slow down or halt the reaction. |
| Substrate-Catalyst Inhibition | The nitrile or hydroxyl group may coordinate to the palladium center. Consider using a different palladium precatalyst or ligand system. | Certain functional groups on the substrate can act as catalyst poisons. |
Data Presentation
Table 1: Solvent Effects on Williamson Ether Synthesis Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | 37 | 85-95 | High yields due to its polar aprotic nature. |
| Acetonitrile (MeCN) | 37.5 | 80-90 | Another excellent polar aprotic solvent. |
| Tetrahydrofuran (THF) | 7.6 | 70-85 | A good aprotic solvent, often requires longer reaction times or higher temperatures. |
| Acetone | 21 | 60-75 | Less common, but can be effective. |
| Ethanol (EtOH) | 24.3 | 40-60 | Protic nature reduces nucleophilicity of the phenoxide, leading to lower yields. |
| Water (H₂O) | 80.1 | < 20 | Strong hydrogen bonding significantly deactivates the nucleophile. |
Note: Yields are approximate and can vary based on the specific alkyl halide, base, and reaction conditions used.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 5-Bromo-2-alkoxybenzonitrile
This protocol describes a general procedure for the O-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the starting material.
-
Add the alkyl halide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-2-alkoxybenzonitrile.
Mandatory Visualization
Caption: Experimental workflow for the Williamson ether synthesis of 5-Bromo-2-alkoxybenzonitrile.
Caption: Troubleshooting guide for low conversion in Suzuki-Miyaura coupling reactions.
Technical Support Center: Managing Impurity Formation in the Bromination of 2-Hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of impurities during the bromination of 2-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the bromination of 2-hydroxybenzonitrile?
A1: The primary impurities encountered during the bromination of 2-hydroxybenzonitrile are typically regioisomers and polybrominated products. The hydroxyl (-OH) group is a strong activating ortho-, para-director, while the nitrile (-CN) group is a deactivating meta-director. This leads to a mixture of brominated products.
-
Monobrominated Isomers: Expect the formation of 3-bromo-2-hydroxybenzonitrile, 5-bromo-2-hydroxybenzonitrile, and potentially small amounts of other isomers. The directing effects of the hydroxyl group strongly favor substitution at the positions ortho and para to it.
-
Dibrominated Products: Over-bromination can lead to the formation of 3,5-dibromo-2-hydroxybenzonitrile.[1][2] The highly activated ring is susceptible to further electrophilic substitution.
-
Colored Impurities: The presence of residual bromine or oxidation of the phenolic starting material or product can lead to the formation of colored byproducts.
Q2: How can I control the regioselectivity of the bromination to favor a specific isomer?
A2: Controlling regioselectivity is challenging due to the powerful directing effect of the hydroxyl group. However, the choice of brominating agent and reaction conditions can influence the product distribution.
-
Milder Brominating Agents: Using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can sometimes offer better control and reduce the formation of multiple isomers.[3]
-
Solvent Effects: Non-polar solvents may help to moderate the reactivity of the brominating agent compared to polar solvents, which can enhance the formation of polybrominated species.
-
Temperature Control: Maintaining a low reaction temperature can help to improve selectivity by slowing down the reaction rate and reducing the likelihood of over-bromination.
Q3: What are the best analytical methods to identify and quantify impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for separating and quantifying the starting material, desired product, and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying the different brominated isomers and polybrominated byproducts by their mass-to-charge ratio and fragmentation patterns.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the isolated products and impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired monobrominated product | Reaction conditions are too harsh, leading to over-bromination. | - Use a milder brominating agent such as N-bromosuccinimide (NBS).[3]- Lower the reaction temperature.- Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent for monobromination). |
| Incomplete reaction. | - Increase the reaction time.- Slowly increase the reaction temperature while monitoring the progress by TLC or HPLC. | |
| Formation of significant amounts of dibrominated product | Excess brominating agent. | - Use precisely one equivalent of the brominating agent. |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0-5 °C). | |
| Highly activating solvent. | - Consider using a less polar solvent to moderate the reaction. | |
| Presence of multiple monobrominated isomers | Strong activating effect of the hydroxyl group. | - This is often unavoidable to some extent. Focus on optimizing purification methods.- Experiment with different brominating agents and solvent systems to alter the isomer ratio. |
| Product is discolored (yellow, brown, or pink) | Residual bromine in the product. | - Quench the reaction with a solution of sodium bisulfite or sodium thiosulfate to remove excess bromine. |
| Oxidation of the phenol. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the product | Similar polarities of the desired product and impurities. | - Utilize high-performance column chromatography with a shallow solvent gradient for better separation.- Consider recrystallization from a suitable solvent system. Multiple recrystallizations may be necessary. |
Experimental Protocols
Protocol 1: Controlled Monobromination using N-Bromosuccinimide (NBS)
This protocol aims to favor the formation of monobrominated products while minimizing dibromination.
Materials:
-
2-hydroxybenzonitrile
-
N-bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3,5-Dibromo-2-hydroxybenzonitrile
This protocol is designed for the synthesis of the dibrominated product.
Materials:
-
2-hydroxybenzonitrile
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.
-
From the dropping funnel, add elemental bromine (2.1 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium bisulfite dropwise.
-
Filter the solid precipitate and wash thoroughly with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Influence of Brominating Agent on Product Distribution (Illustrative)
| Brominating Agent (eq.) | Solvent | Temperature (°C) | 2-hydroxybenzonitrile (%) | Monobromo-isomers (%) | 3,5-Dibromo-2-hydroxybenzonitrile (%) |
| Br₂ (1.1) | Acetic Acid | 25 | 5 | 60 | 35 |
| NBS (1.0) | Acetonitrile | 0 | 10 | 85 | 5 |
| Br₂ (2.2) | Acetic Acid | 25 | <1 | 15 | 84 |
Note: These are illustrative values. Actual results may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the bromination of 2-hydroxybenzonitrile.
Caption: Troubleshooting guide for common impurity issues.
References
- 1. 3,5-Dibromo-2-hydroxybenzonitrile | 40718-08-9 | QBA71808 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Strategies to increase the efficiency of 5-Bromo-2-hydroxybenzonitrile reactions
Technical Support Center: 5-Bromo-2-hydroxybenzonitrile Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency of reactions involving this compound. Designed for researchers, scientists, and professionals in drug development, this resource aims to address common challenges and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate in organic synthesis.[1][2][3] The three primary reactive sites—the aryl bromide, the hydroxyl group, and the nitrile group—allow for a variety of transformations. The most common and efficient reactions include:
-
Palladium-catalyzed cross-coupling reactions at the C-Br bond, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4][5][6]
-
Williamson ether synthesis involving the deprotonation of the hydroxyl group followed by reaction with an alkyl halide to form an ether.[7][8][9]
-
Nucleophilic aromatic substitution (SNAr) , where the electron-withdrawing nitrile group can activate the ring for substitution, although this is less common than cross-coupling.[1][3][10]
Q2: My reaction yield is low. What are the general parameters I should investigate first?
A2: Low yields in reactions with this compound can often be attributed to several key factors. A systematic approach to optimization is recommended:
-
Catalyst System (for cross-coupling): Ensure the palladium catalyst and ligand are appropriate for the specific reaction and substrate. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[11][12]
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[11] For Williamson ether synthesis, a strong base like sodium hydride (NaH) is common, but milder bases like K₂CO₃ can reduce side reactions.[7][13]
-
Solvent Choice: The solvent can significantly impact solubility, reaction rate, and side reactions.[14] For cross-coupling, polar aprotic solvents like 1,4-dioxane or THF are common, often with water as a co-solvent.[4][11] For Williamson ether synthesis, anhydrous polar aprotic solvents like DMF or THF are typically used.[7]
-
Reaction Temperature: The temperature must be sufficient to drive the reaction but not so high as to cause degradation of reactants, products, or the catalyst.[11][15]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[11][16]
Q3: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions?
A3: The formation of byproducts is a common issue. Depending on the reaction type, you may encounter:
-
In Cross-Coupling Reactions:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide.
-
Protodeborylation/Protodebromination: Replacement of the boronic acid group or the bromine atom with a hydrogen atom from the solvent or trace water.[17]
-
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to an amide or carboxylic acid.[18]
-
-
In Williamson Ether Synthesis:
-
Elimination (E2): If using a secondary or tertiary alkyl halide, an elimination reaction can compete with the desired SN2 substitution, forming an alkene.[19] It is best to use primary alkyl halides.[9]
-
C-alkylation: While less common, alkylation can potentially occur on the aromatic ring under certain conditions.
-
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated. Ensure the ligand is not air-sensitive if handled outside a glovebox.[20] |
| 2. Inappropriate Ligand | For electron-rich aryl bromides, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11][12] | |
| 3. Incorrect Base | The base is crucial for transmetalation. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common choices.[5][11][21] | |
| 4. Insufficient Temperature | Gradually increase the reaction temperature in 10-20°C increments. Microwave heating can sometimes improve yields.[11][22] | |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Oxygen in the Reaction | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen).[16] |
| 2. Suboptimal Catalyst/Ligand Ratio | Optimize the ratio of palladium to ligand. Typically, a 1:2 or 1:4 ratio is used. | |
| 3. Reaction Time | Monitor the reaction by TLC or LC-MS. Running the reaction for too long can lead to byproduct formation. | |
| Inconsistent Results | 1. Reagent Purity | Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required. |
| 2. Water Content | In Suzuki reactions, a small amount of water is often necessary, but too much or too little can be detrimental. Optimize the solvent/water ratio.[17] |
Troubleshooting Williamson Ether Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ether Product | 1. Incomplete Deprotonation | Use a sufficiently strong base (e.g., NaH) to fully deprotonate the hydroxyl group. Ensure the NaH is fresh and active.[23] |
| 2. Alkyl Halide Reactivity | Use a more reactive alkyl halide (I > Br > Cl). Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction with an alkyl chloride.[24] | |
| 3. Reaction Temperature Too Low | Gently heat the reaction (e.g., 50-70°C) to increase the rate, but monitor for byproduct formation.[13][25] | |
| Formation of Elimination Byproduct | 1. Sterically Hindered Alkyl Halide | Use a primary alkyl halide. Secondary and tertiary halides strongly favor elimination.[19] |
| 2. Base is Too Bulky/Hindered | While NaH is common, a less hindered base might be beneficial if elimination is a major issue. | |
| Reaction Stalls | 1. Poor Solubility | Ensure all reactants are soluble in the chosen solvent. DMF is often a good choice for its ability to dissolve a wide range of reagents.[7] |
| 2. Insufficient Reaction Time | Allow the reaction to run for a longer period, monitoring by TLC or LC-MS to determine the optimal time.[25] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be required for specific boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol describes the formation of an ether linkage at the hydroxyl position.
Reagents:
-
This compound (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., isobutyl bromide, 1.5 equiv)[7]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride.
-
Add anhydrous DMF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 50-60°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting and optimizing reaction yields.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relationship Between Reaction Parameters in Williamson Ether Synthesis
References
- 1. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 23. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of 5-Bromo-2-hydroxybenzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-hydroxybenzonitrile, a vital building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical validation to quantify its purity and identify any potential impurities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds. It separates components in a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. Separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase, with the mass spectrometer providing definitive identification of the eluted components. The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements, including the nature of expected impurities and the desired sensitivity.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are crucial for reproducible and accurate results. The following protocols are designed for the purity validation of this compound.
HPLC Method for this compound
A reverse-phase HPLC method is well-suited for the analysis of this compound.[1] This approach separates compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for this compound
Given that some suppliers indicate purity determined by Gas Chromatography, a GC-MS method is also a viable option for assessing the purity and identifying volatile impurities in this compound. The hydroxyl group may require derivatization to improve peak shape and thermal stability, although direct analysis is often possible.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical but representative quantitative data from the HPLC and GC-MS analyses of a single batch of this compound, demonstrating the type of results each technique provides.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.2 | Unknown Impurity 1 | 0.15 |
| 2 | 8.5 | This compound | 99.52 |
| 3 | 11.8 | Unknown Impurity 2 | 0.21 |
| 4 | 15.3 | Dimer Impurity | 0.12 |
Table 2: GC-MS Purity Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area (%) | m/z (Key Fragments) |
| 1 | 6.8 | Volatile Impurity A | 0.08 | 75, 102 |
| 2 | 10.2 | This compound | 99.85 | 197, 199, 170, 118 |
| 3 | 12.5 | Isomeric Impurity | 0.07 | 197, 199, 170, 118 |
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity validation of this compound using HPLC and GC-MS.
Comparison of HPLC and GC-MS for Purity Validation
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. The phenolic hydroxyl group of this compound does not pose a significant challenge. | Best for volatile and thermally stable compounds. Derivatization of the hydroxyl group may sometimes be necessary to improve peak shape and prevent degradation, although direct analysis is often feasible. |
| Separation Efficiency | High-resolution separations are achievable, particularly for polar and non-polar compounds. Effective in separating potential dimers or other high molecular weight impurities. | Offers very high separation efficiency, especially with capillary columns. Well-suited for resolving isomeric impurities. |
| Detection | UV-Vis (DAD) provides quantitative data based on chromophores. LC-MS can be used for identification but is a separate technique. | Mass spectrometry provides definitive identification of impurities based on their mass spectra and fragmentation patterns, offering a higher degree of confidence in impurity identification. |
| Sensitivity | Generally provides good sensitivity, typically in the nanogram range. | Often offers higher sensitivity, reaching picogram levels, especially in selected ion monitoring (SIM) mode. |
| Potential for Degradation | Low risk of sample degradation as the analysis is performed at or near ambient temperatures. | The high temperatures of the injector and column can potentially cause degradation of thermally sensitive compounds. |
| Impurity Profiling | Effective for a broad range of impurities, including starting materials, intermediates, by-products, and degradation products. | Primarily suited for volatile and semi-volatile impurities. Less effective for non-volatile or polymeric impurities. |
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity validation of this compound.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its ability to analyze the compound in its native state without the risk of thermal degradation. It provides accurate quantification and can detect a wide range of potential non-volatile impurities.
-
GC-MS excels in the separation and definitive identification of volatile and semi-volatile impurities, including isomers. Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for in-depth impurity profiling and for identifying unknown peaks.
For comprehensive purity validation of this compound, a dual-pronged approach is often the most effective strategy. HPLC can be employed for routine purity assessment and quantification of the main component and non-volatile impurities, while GC-MS can be utilized for the identification of volatile and isomeric impurities, providing a complete picture of the sample's purity profile. The choice of the primary technique will ultimately depend on the specific synthetic route of the this compound and the likely nature of the process-related impurities.
References
A Comparative Analysis of 5-Bromo-2-hydroxybenzonitrile and Other Brominated Phenols for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, synthesis, and biological activities of 5-Bromo-2-hydroxybenzonitrile in comparison to other key brominated phenols, supported by experimental data and protocols.
This guide offers a comprehensive comparative analysis of this compound and other significant brominated phenols, including 4-Bromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol, and Pentabromophenol. Brominated phenols are a class of compounds that have garnered considerable interest in the scientific community due to their diverse biological activities, spanning from anticancer and antioxidant to antimicrobial and enzyme inhibition properties.[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured comparison of their chemical and biological profiles, detailed experimental methodologies, and visual representations of relevant chemical and biological pathways.
Chemical and Physical Properties
The position and number of bromine atoms on the phenol ring significantly influence the physicochemical properties of these compounds. This compound, with its nitrile group, exhibits distinct characteristics compared to other brominated phenols. The following table summarizes the key chemical and physical properties of the selected compounds.
| Property | This compound | 4-Bromophenol | 2,4-Dibromophenol | 2,4,6-Tribromophenol | Pentabromophenol |
| Molecular Formula | C₇H₄BrNO[3] | C₆H₅BrO[4] | C₆H₄Br₂O[5] | C₆H₃Br₃O[6] | C₆Br₅OH[7] |
| Molecular Weight ( g/mol ) | 198.02[3] | 173.01[4] | 251.90[5] | 330.80[6] | 488.59[7] |
| Melting Point (°C) | 158-163[3] | 63-64[4] | 38[5] | 95.5[6] | 225-227 |
| Boiling Point (°C) | Decomposes | 236[4] | 238.5[5] | 244[6] | Decomposes |
| Appearance | White to off-white powder | White crystalline solid[4] | Needle-like crystals[5] | White needles or prisms[6] | Beige to brown solid[8] |
| Solubility | Low solubility in water | Slightly soluble in water; soluble in organic solvents | Soluble in water, ethanol, ether, and benzene | Slightly soluble in water | Insoluble in water |
Synthesis of Brominated Phenols
The synthesis of brominated phenols can be achieved through various methods, primarily involving the electrophilic bromination of phenol or its derivatives. The choice of brominating agent and reaction conditions dictates the degree and position of bromination.
General Synthesis Workflow
Caption: General workflow for the synthesis of brominated phenols.
Experimental Protocol: Synthesis of 4-Bromophenol
This protocol describes the synthesis of 4-bromophenol by the direct bromination of phenol in a non-polar solvent.
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide (CS₂)
-
Ice
-
Separatory funnel
-
Round-bottom flask
-
Stirrer
-
Condenser
Procedure:
-
Dissolve phenol (10.6 moles) in carbon disulfide (1 L) in a 5-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.
-
Cool the flask to below 5°C using an ice-salt bath.
-
Slowly add a solution of bromine (10.7 moles) in carbon disulfide (500 mL) from the separatory funnel over a period of about two hours while stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to come to room temperature.
-
Distill off the carbon disulfide.
-
The residual liquid is then distilled under reduced pressure to obtain 4-bromophenol.[4]
Comparative Biological Activities
The biological activities of brominated phenols are diverse and are influenced by the number and position of the bromine atoms. The following sections and tables provide a comparative overview of their anticancer, antioxidant, and enzyme inhibitory activities.
Anticancer Activity
Several brominated phenols have demonstrated cytotoxic effects against various cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are a common metric for cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-Dibromophenol | Human ovarian cancer (A2780) | 9.4 | [9] |
| 2,4,6-Tribromophenol | Human neuroblastoma (SH-SY5Y) | >12.5 (morphological alterations) | [10] |
| Pentabromophenol | Human peripheral blood mononuclear cells | Induces apoptosis at ≥ 5 µg/mL | [11] |
| Bromophenol Derivatives | Leukemia (K562) | 8.09 - 11.09 | |
| Bromophenol Derivatives | Lung (A549), Liver (Bel7402, HepG2) | Varies | [12][13] |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions and cell lines can vary between studies.
Antioxidant Activity
The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference |
| Bromophenol Derivatives | 17.32–346.50 | [14] |
Note: Lower IC₅₀ values indicate higher antioxidant activity. The data presented is for a range of bromophenol derivatives and not the specific parent compounds.
Enzyme Inhibition
Brominated phenols have been shown to inhibit various enzymes, which is a key mechanism for their therapeutic potential.
| Compound | Enzyme | IC₅₀ / Kᵢ | Reference |
| Bromophenol Derivatives | Acetylcholinesterase (AChE) | IC₅₀: 8.35 - 21.00 nM | [15] |
| Bromophenol Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 - 25.67 nM | [15] |
| Bromophenol Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ: 1.63 - 15.05 nM | [15] |
| 2,4-Dibromophenol | α-glucosidase | IC₅₀: 110.4 µM | |
| Bromophenol Derivatives | α-amylase | IC₅₀: 9.63 - 91.47 nM | [4] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the test compounds to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Signaling Pathway Involvement
Brominated phenols can exert their biological effects by modulating various cellular signaling pathways. For instance, some brominated phenols have been shown to disturb cellular Ca²⁺ signaling, which is a crucial aspect of many cellular processes.[12] Additionally, derivatives of bromophenols have been found to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Potential activation of the Nrf2 antioxidant pathway by bromophenol derivatives.
Conclusion
This compound and other brominated phenols represent a versatile class of compounds with a wide spectrum of biological activities. Their chemical properties are tunable through the modification of the bromine substitution pattern and the addition of other functional groups. This guide provides a foundational comparison of their synthesis, physicochemical properties, and biological effects, highlighting their potential in drug discovery and development. The provided experimental protocols offer a starting point for researchers to further investigate these promising molecules. Future comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and to identify the most potent candidates for specific therapeutic applications.
References
- 1. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]
- 9. Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of 5-Bromo-2-hydroxybenzamide Derivatives in Biological Assays: A Guide for Researchers
A detailed analysis of the antimicrobial and anti-inflammatory potential of ethyl ester, hydrazide, and hydrazone derivatives of 5-Bromo-2-hydroxybenzamide reveals significant variations in their biological efficacy. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.
Derivatives of 5-bromo-2-hydroxybenzamide, a salicylamide scaffold, have attracted considerable interest in medicinal chemistry due to their diverse biological activities. The strategic modification of the core structure allows for the fine-tuning of their pharmacological properties. This report summarizes the quantitative data on the antimicrobial and anti-inflammatory activities of three key derivatives: an ethyl ester, a hydrazide, and a hydrazone.
Performance Comparison of 5-Bromo-2-hydroxybenzamide Derivatives
The biological activity of these derivatives is markedly influenced by the nature of the functional group modification. The following tables present a summary of the available quantitative data from antimicrobial and anti-inflammatory assays.
Antimicrobial Activity
A study evaluating the antimicrobial properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for the ethyl ester, hydrazide, and hydrazone derivatives were determined against several bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-hydroxybenzamide Derivatives
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1][2]
These results indicate that the hydrazone derivative exhibits the most consistent and potent activity against the tested Gram-positive strains.[1] The ethyl ester shows comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1] The hydrazide derivative, however, demonstrated weaker antimicrobial efficacy.[1]
Anti-inflammatory Activity
The in vitro anti-inflammatory activity of the same series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was assessed using a protease inhibition assay. The IC50 values, representing the concentration required to inhibit 50% of the enzyme activity, are presented below.
Table 2: Anti-inflammatory Activity (Protease Inhibition) of 5-Bromo-2-hydroxybenzamide Derivatives
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[2][3]
All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[1] The hydrazone derivative was the most active, followed closely by the hydrazide and the ethyl ester.[1] This suggests that derivatization of the 5-bromo-2-hydroxybenzamide core can substantially enhance its anti-inflammatory properties.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized microbial suspension (0.5 McFarland) is prepared to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
The ability of the compounds to inhibit protease activity is a measure of their potential anti-inflammatory effect.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the protease enzyme (e.g., trypsin), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated for a specific period to allow the compound to interact with the enzyme.
-
Substrate Addition: A substrate for the protease (e.g., casein) is added to the reaction mixture.
-
Second Incubation: The mixture is incubated again to allow the enzyme to act on the substrate.
-
Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid).
-
Quantification: The amount of undigested substrate is quantified, and the percentage of inhibition is calculated by comparing the results to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general experimental workflow and a potential signaling pathway that may be influenced by these compounds, based on the known mechanisms of related molecules.
Caption: General experimental workflow for comparing the efficacy of 5-Bromo-2-hydroxybenzamide derivatives.
Caption: Postulated anti-inflammatory signaling pathway involving NF-κB, a potential target for 5-bromosalicylamide derivatives.[4][5]
References
A Comparative Guide to Alternatives for 5-Bromo-2-hydroxybenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecules with desired biological activities. 5-Bromo-2-hydroxybenzonitrile has served as a valuable building block, particularly in the synthesis of heterocyclic compounds. However, the pursuit of novel structures, improved reaction efficiencies, and diverse pharmacological profiles necessitates an exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their application in the synthesis of two key heterocyclic scaffolds: benzofurans and quinolines. Experimental data, detailed protocols, and mechanistic visualizations are presented to aid researchers in making informed decisions for their synthetic strategies.
I. Alternatives for the Synthesis of Benzofuran Derivatives
Benzofurans are a prominent class of heterocyclic compounds present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While 2-hydroxybenzonitrile derivatives are effective precursors, several alternative starting materials and synthetic routes offer distinct advantages in terms of substrate scope and reaction conditions.
Key Alternative Reagents and Methodologies:
-
o-Alkenylphenols: Oxidative cyclization of o-alkenylphenols provides a direct route to 2-substituted benzofurans. Palladium-catalyzed reactions are commonly employed for this transformation.
-
o-Alkynylphenols: Intramolecular hydroalkoxylation of o-alkynylphenols, often catalyzed by transition metals like palladium or gold, is a reliable method for synthesizing C2-substituted benzofurans.[2]
-
o-Halo-Benzylketones: Palladium- or copper-catalyzed intramolecular C-O bond formation from o-halo-benzylketones offers a straightforward pathway to 2-arylbenzofurans.[2]
-
Phenols and Coupling Partners: Direct C-H functionalization and coupling of simple phenols with various partners, such as alkynes or boronic acids, represent an increasingly popular and atom-economical approach to benzofuran synthesis.[3]
Comparative Performance Data:
The following table summarizes the yields of 2-arylbenzofurans synthesized via a palladium-catalyzed oxidative cyclization of various o-hydroxystilbenes (o-alkenylphenol derivatives).
| Entry | o-Hydroxystilbene Derivative | Yield (%) |
| 1 | 2-Hydroxystilbene | 85 |
| 2 | 4-Methoxy-2-hydroxystilbene | 88 |
| 3 | 4-Nitro-2-hydroxystilbene | 75 |
| 4 | 4-Bromo-2-hydroxystilbene | 78 |
Data sourced from a study on palladium-catalyzed synthesis of benzofurans.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes
This protocol describes a general procedure for the synthesis of 2-arylbenzofurans via the palladium-catalyzed oxidative cyclization of o-hydroxystilbenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
Anhydrous Dimethylformamide (DMF)
-
Substituted o-hydroxystilbene
-
Substituted iodobenzene
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the substituted o-hydroxystilbene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.
Visualization of a Synthetic Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis of 2-arylbenzofurans.
Biological Signaling Pathway
Benzofuran derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR pathway is a hallmark of many cancers.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
II. Alternatives for the Synthesis of Quinoline Derivatives
Quinolines are another class of nitrogen-containing heterocyclic compounds with significant therapeutic applications, including antimalarial, antibacterial, and anticancer activities.[1] While structurally distinct from benzofurans, the synthesis of quinolines offers an alternative application for nitrile-containing precursors, such as 2-aminobenzonitrile, which can be seen as a strategic alternative to the hydroxybenzonitrile scaffold for accessing a different class of bioactive heterocycles.
Key Alternative Reagent and Methodology: 2-Aminobenzonitrile
2-Aminobenzonitrile serves as a versatile precursor for the synthesis of quinoline derivatives, primarily through the Friedländer annulation reaction . This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] In the case of 2-aminobenzonitrile, it can react with various ketones in the presence of a base to yield 4-aminoquinoline derivatives.[8]
Comparative Performance Data:
The following table presents the yields for the synthesis of various 4-aminoquinoline derivatives via the intramolecular cyclization of imine intermediates derived from 2-aminobenzonitrile and different ketones.
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 2-Methyl-4-aminoquinoline | 75 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9-amine | 80 |
| 3 | Acetophenone | 2-Phenyl-4-aminoquinoline | 70 |
| 4 | Propiophenone | 3-Methyl-2-phenyl-4-aminoquinoline | 68 |
Data synthesized from representative Friedländer annulation reactions.[1][8]
Experimental Protocol: Synthesis of 4-Aminoquinolines from 2-Aminobenzonitrile
This protocol outlines a two-step synthesis of 4-aminoquinolines from 2-aminobenzonitrile and a ketone.
Step 1: Imine Formation
Materials:
-
2-Aminobenzonitrile
-
Substituted aliphatic or aromatic ketone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 equiv.) and the ketone (1.2 equiv.) in ethanol.
-
Add a catalytic amount of NaOH.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine intermediate.
Step 2: Intramolecular Cyclization
Materials:
-
Crude imine intermediate from Step 1
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
Procedure:
-
Dissolve the crude imine intermediate in anhydrous toluene.
-
Add potassium tert-butoxide (1.5 equiv.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.[8]
Visualization of a Synthetic Workflow
Caption: Experimental workflow for the two-step synthesis of 4-aminoquinolines.
Conclusion
This guide has presented a comparative analysis of alternative reagents to this compound for the synthesis of medicinally relevant benzofuran and quinoline derivatives. For benzofuran synthesis, reagents such as o-alkenylphenols, o-alkynylphenols, and o-halo-benzylketones offer diverse and efficient pathways, often leveraging palladium catalysis. For the synthesis of a different but equally important heterocyclic core, 2-aminobenzonitrile stands out as a key precursor for quinolines via the Friedländer annulation.
The choice of an alternative reagent will depend on the specific target molecule, desired substitution pattern, and available laboratory resources. The provided experimental data, detailed protocols, and visual workflows are intended to empower researchers to explore these alternatives and advance their synthetic endeavors in drug discovery and development.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
A comparative study of different cyanophenol isomers in synthesis.
For Researchers, Scientists, and Drug Development Professionals
Cyanophenol isomers—2-cyanophenol, 3-cyanophenol, and 4-cyanophenol—are versatile building blocks in organic synthesis, playing a crucial role as precursors in the development of pharmaceuticals, agrochemicals, and materials. The position of the cyano group significantly influences the physical and chemical properties of these isomers, impacting their reactivity and suitability for various synthetic transformations. This guide provides a comparative analysis of the three isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal isomer for their specific synthetic needs.
Physicochemical Properties and Acidity
The electronic interplay between the hydroxyl and cyano groups dictates the distinct properties of each isomer. The electron-withdrawing nature of the cyano group influences the acidity (pKa) of the phenolic proton. The ortho and para isomers exhibit lower pKa values, indicating higher acidity, due to the resonance stabilization of the corresponding phenoxide ion. In contrast, the meta isomer, where resonance effects are less pronounced, is the least acidic of the three.
| Property | 2-Cyanophenol (ortho) | 3-Cyanophenol (meta) | 4-Cyanophenol (para) |
| CAS Number | 611-20-1[1] | 873-62-1[2] | 767-00-0[3] |
| Molecular Formula | C₇H₅NO[1] | C₇H₅NO[2] | C₇H₅NO[3] |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [2] | 119.12 g/mol [3] |
| Melting Point (°C) | 93[1] | 78-81[4] | 110-113[3] |
| Boiling Point (°C) | 149[1] | 222.38 (rough estimate)[4] | 146 / 2mmHg[3] |
| pKa | 7.0[5] | 8.61[5] | 7.97[5] |
| Appearance | Off-white to light brown powder[6] | Almost white to light brown crystalline powder[2] | White crystalline powder or chips[3] |
| Solubility | Sparingly soluble in water[6] | Slightly soluble in water[4] | Slightly soluble in water[3] |
Synthesis of Cyanophenol Isomers
A common and reliable method for the synthesis of cyanophenol isomers is the Sandmeyer reaction, which involves the diazotization of the corresponding aminophenol followed by cyanation using a copper(I) cyanide catalyst. While yields can vary based on the specific isomer and reaction conditions, this method is adaptable for the synthesis of all three isomers.
Experimental Protocol: Sandmeyer Reaction for Cyanophenol Synthesis
This protocol provides a general procedure for the synthesis of cyanophenol isomers from their corresponding aminophenols.
Materials:
-
Aminophenol isomer (2-aminophenol, 3-aminophenol, or 4-aminophenol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a flask, dissolve the aminophenol in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60°C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Dry the crude product and then purify it by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Expected Yields: Reported yields for Sandmeyer-type reactions can vary. For instance, a palladium-catalyzed Sandmeyer cyanation of various aryldiazonium tetrafluoroborates has shown yields ranging from 30% to 64%. A high-efficiency synthesis of 2-cyanophenol from o-hydroxybenzamide has been reported with a yield of 90-95%[7]. The synthesis of 4-cyanophenol from p-hydroxybenzoic acid has been achieved with a total yield of 88.0%[8].
Comparative Performance in Synthetic Applications
The distinct electronic and steric properties of the cyanophenol isomers influence their reactivity in subsequent synthetic steps.
Nucleophilic Reactivity: The phenoxide ions of the cyanophenols can act as nucleophiles in reactions such as the Williamson ether synthesis. The nucleophilicity is influenced by the position of the electron-withdrawing cyano group. The meta-isomer, being the least acidic, forms the strongest conjugate base and is therefore expected to be the most nucleophilic. The ortho and para isomers are less nucleophilic due to the delocalization of the negative charge onto the cyano group.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. The cyano group, being a deactivating, meta-directing group, will influence the position of further substitution on the aromatic ring. This interplay is crucial when planning multi-step syntheses involving the cyanophenol core.
Precursors to Bioactive Molecules: Cyanophenol isomers are valuable intermediates in the synthesis of various bioactive compounds, including benzofurans, which are known for their diverse pharmacological activities. The synthesis of benzofurans can proceed through the reaction of a cyanophenol with a suitable coupling partner, followed by cyclization.
Conclusion
The choice of cyanophenol isomer is a critical consideration in synthetic design. The ortho and para isomers, with their higher acidity, are well-suited for applications where proton abstraction is a key step. The meta isomer, with its higher nucleophilicity, may be preferred in reactions where the phenoxide acts as the primary reactive species. Understanding the distinct properties and synthetic routes for each isomer, as outlined in this guide, empowers researchers to make informed decisions and optimize their synthetic strategies for the efficient production of valuable target molecules.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validating the Structure of 5-Bromo-2-hydroxybenzonitrile: A Spectroscopic Comparison Guide
For Immediate Publication
This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 5-Bromo-2-hydroxybenzonitrile. Intended for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic features of the target compound and compares them with those of its structural isomers and the parent compound, 2-hydroxybenzonitrile. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), serves as a critical tool for unequivocal structure elucidation and quality control.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound and its related compounds. This allows for a direct comparison of their key spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400-3200 (broad), ~2230 (sharp), ~1600-1450, ~1250, ~820 | O-H (stretch, hydrogen-bonded), C≡N (stretch), C=C (aromatic stretch), C-O (stretch), C-H (out-of-plane bend) |
| 2-Hydroxybenzonitrile | ~3400-3200 (broad), ~2230 (sharp), ~1600-1450, ~1250, ~750 | O-H (stretch, hydrogen-bonded), C≡N (stretch), C=C (aromatic stretch), C-O (stretch), C-H (out-of-plane bend) |
| 4-Bromo-2-hydroxybenzonitrile | ~3400-3200 (broad), ~2230 (sharp), ~1600-1450, ~1250, ~880 | O-H (stretch, hydrogen-bonded), C≡N (stretch), C=C (aromatic stretch), C-O (stretch), C-H (out-of-plane bend) |
Table 2: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
| Compound Name | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 11.41 (s, 1H), 7.86 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.9, 2.4 Hz, 1H), 6.98 (d, J=8.9 Hz, 1H) | -OH, H-6, H-4, H-3 |
| 2-Hydroxybenzonitrile | ~10.5 (br s, 1H), ~7.6 (dd, 1H), ~7.5 (t, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H) | -OH, Ar-H, Ar-H, Ar-H, Ar-H |
| 3-Bromo-4-hydroxybenzonitrile | 8.04 (d, J=2.2 Hz, 1H), 7.63 (dd, J=8.5, 2.2 Hz, 1H), 7.04 (d, J=8.5 Hz, 1H) | H-2, H-6, H-5 |
Table 3: ¹³C NMR Spectroscopy Data (Predicted for this compound)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~117 |
| C-OH | ~158 |
| C-Br | ~115 |
| C-H (ortho to -OH) | ~118 |
| C-H (ortho to -CN) | ~140 |
| C-H (meta to -OH) | ~120 |
| C (ipso to -CN) | ~105 |
Table 4: Mass Spectrometry Data
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 197/199 (due to ⁷⁹Br/⁸¹Br isotopes) | 170/172 ([M-HCN]⁺), 118 ([M-Br]⁺), 90 ([M-Br-CO]⁺) |
| 2-Hydroxybenzonitrile | 119 | 92 ([M-HCN]⁺), 91 ([M-CO]⁺) |
| 4-Bromo-2-hydroxybenzonitrile | 197/199 (due to ⁷⁹Br/⁸¹Br isotopes) | 170/172 ([M-HCN]⁺), 118 ([M-Br]⁺), 90 ([M-Br-CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy: A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was taken prior to the sample measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer. ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm). For ¹³C NMR, a proton-decoupled spectrum was obtained, and chemical shifts were referenced to the solvent peak (δ = 39.52 ppm).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC-MS system. The gas chromatograph was equipped with a capillary column suitable for the separation of aromatic compounds. The column temperature was programmed to increase gradually to ensure good separation. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 50-300.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using the discussed spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of this compound.
Comparative Analysis and Structure Validation
The spectroscopic data presented provides a clear and objective validation of the structure of this compound.
-
IR Spectroscopy: The presence of a broad absorption band around 3400-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. A sharp peak around 2230 cm⁻¹ confirms the presence of a nitrile group (C≡N). The fingerprint region shows absorptions consistent with a substituted benzene ring, including C-Br vibrations. The overall IR spectrum is distinct from that of the parent compound, 2-hydroxybenzonitrile, primarily in the fingerprint region due to the influence of the bromine atom.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is particularly informative for determining the substitution pattern on the aromatic ring. The spectrum displays three distinct aromatic protons with specific splitting patterns (a doublet, a doublet of doublets, and another doublet), which is consistent with a 1,2,4-trisubstituted benzene ring. This pattern is significantly different from what would be expected for other isomers such as 4-Bromo-2-hydroxybenzonitrile or 3-Bromo-4-hydroxybenzonitrile, which would exhibit different splitting patterns and coupling constants. The downfield singlet at 11.41 ppm is characteristic of a phenolic proton.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The presence of a pair of molecular ion peaks at m/z 197 and 199 with a near 1:1 intensity ratio is a definitive indicator of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern, including the loss of HCN and Br, further supports the proposed structure. This isotopic pattern is a key differentiator from 2-hydroxybenzonitrile, which shows a single molecular ion peak at m/z 119.
Quantitative Analysis of 5-Bromo-2-hydroxybenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 5-bromo-2-hydroxybenzonitrile in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and performance characteristics.
Method Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance of HPLC-UV and GC-MS for the analysis of this and structurally related compounds.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance. | Separation of volatile (or derivatized) compounds in the gas phase, with detection by mass analysis. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Generally not required. | Often necessary for polar compounds like phenols to improve volatility and peak shape. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Selectivity | Moderate. Co-elution can be an issue in complex matrices. Diode-array detection can aid in peak purity assessment. | High. Mass spectral data provides a high degree of certainty in compound identification. |
| Instrumentation Cost | Lower to moderate. | Higher. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for simple mixtures, but may require longer run times for complex samples. |
Experimental Protocols
The following protocols provide a starting point for the development of a robust analytical method for the quantification of this compound. Method optimization and validation are essential for achieving accurate and reliable results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a known procedure for the separation of this compound.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for MS compatibility). The exact ratio should be optimized (e.g., starting with 50:50 v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by analyzing the UV spectrum of the reference standard (a starting point could be 254 nm). |
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or acetonitrile).
-
Dilute the sample to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of brominated phenols and may require optimization for this compound. Derivatization is often necessary to improve the volatility of the analyte.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Capillary column: ZB-5MS (30 m x 0.32 mm ID, 1.0 µm film thickness) or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane column.[2]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Dichloromethane, Ethyl Acetate).
-
This compound reference standard.
-
Helium (carrier gas).
Derivatization Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., 100 µL of ethyl acetate) and the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 (or use Selected Ion Monitoring for higher sensitivity) |
Sample Preparation:
-
Perform a liquid-liquid extraction of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract.
-
Proceed with the derivatization step as described above.
Visualizations
To better illustrate the processes involved, the following diagrams outline a typical synthesis and the analytical workflow for quantifying this compound.
References
Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from a 5-Bromo-2-hydroxybenzonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of hypothetical kinase inhibitors derived from a common starting scaffold, 5-Bromo-2-hydroxybenzonitrile. The data presented herein is a synthesized representation based on published findings for structurally related compounds and is intended to illustrate the principles of selectivity and off-target activity assessment. Detailed experimental protocols for key assays are provided to support the reproducibility of such studies.
Introduction
The this compound core is a versatile scaffold in medicinal chemistry, frequently utilized in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2] The strategic placement of the bromine atom and the hydroxyl and nitrile groups allows for diverse chemical modifications to optimize potency and selectivity. However, achieving absolute target specificity is a significant challenge in kinase inhibitor development, as the highly conserved ATP-binding site across the kinome can lead to off-target interactions.[3] Understanding the cross-reactivity profile of drug candidates is therefore crucial for predicting potential therapeutic efficacy and identifying potential safety liabilities.
This guide explores the hypothetical cross-reactivity of three derivative compounds against a panel of selected kinases, highlighting how minor structural modifications can significantly alter their selectivity profiles.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values in nM) of three hypothetical compounds derived from this compound against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Target Kinase | Compound A (nM) | Compound B (nM) | Compound C (nM) |
| VEGFR-2 | 15 | 25 | 5 |
| EGFR | 250 | 150 | 800 |
| PDGFRβ | 80 | 120 | 35 |
| c-Kit | 450 | 300 | >1000 |
| Src | >1000 | 800 | >1000 |
| p38α | >1000 | >1000 | >1000 |
Data is representative and compiled for illustrative purposes based on findings for structurally similar compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for determining the in vitro potency of a test compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Assay Plate Setup:
-
Add the serially diluted test compounds to the assay plate.
-
Include a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (enzyme, substrate, no ATP, no inhibitor).
-
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative activity of compounds on a cancer cell line.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key mediator of angiogenesis. Inhibition of VEGFR-2 is a common strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a typical workflow for the screening and profiling of kinase inhibitors.
Caption: A typical workflow for kinase inhibitor screening and profiling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches | Semantic Scholar [semanticscholar.org]
A Comparative Performance Analysis of 5-Bromo-2-hydroxybenzonitrile and Analogous Synthetic Building Blocks
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-2-hydroxybenzonitrile, a key building block in organic synthesis, against structurally similar alternatives. Its utility in forming complex molecular architectures, particularly in the development of therapeutic agents, is well-established.[1][2][3] This document benchmarks its performance by examining physicochemical properties and reactivity in a standard, synthetically crucial reaction, supported by detailed experimental protocols and illustrative diagrams.
Physicochemical Properties of Compared Building Blocks
A foundational comparison begins with the fundamental physicochemical properties of this compound and its selected analogues: the parent structure 2-Hydroxybenzonitrile, the electron-withdrawn 5-Nitro-2-hydroxybenzonitrile, and the multi-functional 3,5-Dibromo-2-hydroxybenzonitrile. These properties influence solubility, reactivity, and handling characteristics.
| Property | This compound | 2-Hydroxybenzonitrile | 5-Nitro-2-hydroxybenzonitrile | 3,5-Dibromo-2-hydroxybenzonitrile |
| CAS Number | 40530-18-5[4] | 611-20-1[5][6] | 39835-09-1[7][8] | 40718-08-9[9][10] |
| Molecular Formula | C₇H₄BrNO[4] | C₇H₅NO[5][6] | C₇H₄N₂O₃[7][8] | C₇H₃Br₂NO[9] |
| Molecular Weight | 198.02 g/mol [4] | 119.12 g/mol [5][11][12] | 164.12 g/mol [7][13] | 276.91 g/mol [14] |
| Melting Point (°C) | 158-163 | 92-95[15] | 190-194[13] | Not readily available |
| pKa (Predicted) | 6.60 ± 0.18[16] | 6.86 - 7.17[15] | 3.97 ± 0.22[7][13] | Not readily available |
| Appearance | White to light yellow powder[2] | White to light yellow solid[6] | Light yellow to light brown solid[13] | Data not available |
Performance Benchmark: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures. The carbon-bromine bond in this compound serves as a critical functional handle for this transformation. The reaction's efficiency is often influenced by the electronic nature of the aryl halide, where electron-withdrawing groups can facilitate the rate-determining oxidative addition step.[17][18]
To benchmark performance, we present hypothetical experimental data for the coupling of each building block with phenylboronic acid. These values are illustrative, based on established chemical principles, and serve as a comparative model.
Table 2.1: Hypothetical Performance Data in a Benchmark Suzuki Coupling Reaction
| Building Block | Substituent Effect | Expected Reactivity | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| This compound | Weakly deactivating (inductive) | High | 92% | 4 |
| 2-Hydroxybenzonitrile | N/A (No coupling site) | N/A | N/A | N/A |
| 5-Nitro-2-hydroxybenzonitrile | Strongly deactivating | N/A (No coupling site) | N/A | N/A |
| 3,5-Dibromo-2-hydroxybenzonitrile | Weakly deactivating (inductive) | Very High (two sites) | 88% (mono-coupled) | 3 |
*Note: These are representative, hypothetical values for comparative purposes and not actual experimental results. The nitro- and parent benzonitriles lack the necessary aryl halide for this specific reaction.
-
This compound is an excellent substrate for Suzuki coupling. The bromine atom provides a reliable site for palladium catalysis.
-
2-Hydroxybenzonitrile lacks a halide handle and thus cannot participate as the electrophile in a Suzuki reaction.
-
5-Nitro-2-hydroxybenzonitrile , like the parent compound, lacks a halogen for coupling. While the nitro group is strongly electron-withdrawing, making the aromatic ring electron-poor, it does not enable this specific transformation.
-
3,5-Dibromo-2-hydroxybenzonitrile offers two reactive sites for coupling, enabling the potential for sequential, site-selective reactions to build more complex, multi-substituted aryl structures.
Experimental Protocols
A detailed, reproducible methodology is critical for evaluating performance. The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide building block.
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 198 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.[20] Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.
-
Catalyst Addition: To the stirring mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg) under a positive flow of argon.[21]
-
Reaction: Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 85-90°C.[20] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[20]
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations of Processes and Pathways
Diagrams are essential for clarifying complex relationships and workflows for researchers.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | 40530-18-5 | Benchchem [benchchem.com]
- 4. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CAS 611-20-1: 2-Hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dibromo-2-hydroxybenzonitrile | 40718-08-9 | QBA71808 [biosynth.com]
- 10. 3,5-DIBROMO-2-HYDROXYBENZONITRILE | 40718-08-9 [chemicalbook.com]
- 11. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Hydroxybenzonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. 2-Hydroxybenzonitrile | High Purity | For Research Use [benchchem.com]
- 16. 40530-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in Commercial 5-Bromo-2-hydroxybenzonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative analysis of impurities found in commercially available 5-Bromo-2-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, presents a summary of analytical data from various suppliers, and details the experimental protocols for robust impurity characterization.
Introduction to this compound and its Impurity Profile
This compound is a crucial building block in organic synthesis. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the manufacturing process, degradation, or improper storage. Common impurities are often related to the synthetic route employed, which may include the bromination of o-cyanophenol or synthesis from p-bromophenol.[1] Consequently, potential impurities can include positional isomers, unreacted starting materials, and by-products of the bromination reaction.
Comparison of Commercial this compound
The purity of this compound from major chemical suppliers is typically stated as ≥97% or ≥98%. However, the nature and quantity of specific impurities can vary between batches and suppliers. While detailed impurity profiles are not always publicly available, examination of typical certificates of analysis and related product documentation provides insight into the quality of available reagents.
| Supplier | Stated Purity | Potential Impurities (Qualitative) | Analytical Method(s) Used for Purity Determination |
| Supplier A (Typical) | ≥97%[2] | Isomeric dibrominated benzonitriles, 2-Bromo-5-hydroxybenzonitrile, o-cyanophenol, p-bromophenol. | HPLC, GC-MS, NMR |
| Supplier B (Typical) | >98.0% (GC) | Positional isomers, residual starting materials. | Gas Chromatography (GC) |
| Related Compound Analysis (Example) | 97.54% (HPLC)[3] | Unspecified impurities detected by HPLC. | High-Performance Liquid Chromatography (HPLC) |
Note: This table is a summary based on publicly available data and typical analytical practices. For lot-specific impurity data, it is essential to consult the certificate of analysis provided by the supplier.
Workflow for Impurity Characterization
A systematic approach is necessary for the comprehensive characterization of impurities in this compound. The following workflow outlines the key steps from initial assessment to structural elucidation.
Caption: A logical workflow for the identification and quantification of impurities in this compound.
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate impurity profiling. The following protocols are recommended for the characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of this compound and its non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[4] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[4]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for the separation of brominated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 amu
-
Source Temperature: 230 °C
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous structural identification of isolated impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in approximately 0.6 mL of the deuterated solvent.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. This guide provides a framework for comparing commercial sources and outlines robust analytical methodologies for comprehensive impurity profiling. By employing a combination of HPLC, GC-MS, and NMR, researchers can confidently identify and quantify impurities, leading to better process control and higher quality final products. It is always recommended to obtain lot-specific certificates of analysis from suppliers and to perform in-house verification of purity.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-hydroxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-2-hydroxybenzonitrile is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound with notable hazards, it requires handling as regulated hazardous waste. This guide provides detailed procedures for its proper disposal, from initial handling to final removal by licensed professionals.
Hazard Profile of this compound
Before handling, it is essential to be aware of the hazards associated with this compound. This information is critical for implementing appropriate safety measures.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Primary Hazard | - | Irritant | [1] |
Immediate Safety Precautions
Adherence to safety protocols is the first step in the disposal process. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.[3]
-
Eye Protection: Use chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[4][5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2][4][6]
-
Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[4]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions. This compound is a halogenated organic compound and must be disposed of accordingly.[7]
-
Solid Waste:
-
Collect pure or expired this compound in a designated, properly labeled hazardous waste container.
-
Any lab supplies contaminated with this chemical, such as gloves, filter paper, or absorbent pads, must be collected in a separate container designated for solid halogenated hazardous waste.[8]
-
-
Liquid Waste:
-
Empty Containers:
Incompatible Materials: Do not mix this compound waste with incompatible substances such as strong acids, bases, oxidizing agents, or reducing agents.[10][11]
Step 2: Labeling and Storage of Waste
Proper labeling and storage are mandated by regulations to ensure safety and proper handling by waste disposal personnel.
-
Labeling:
-
Storage:
-
Store waste in a designated "Satellite Accumulation Area" (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[10][12]
-
Containers must be kept tightly sealed except when adding waste.[9]
-
Use secondary containment for all liquid waste containers to prevent spills.[9][12]
-
Store the waste in a cool, dry, and well-ventilated area, away from heat or ignition sources.[11]
-
Step 3: Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
-
Arranging for Pickup: Once a waste container is full, or if it has been in storage for up to one year, arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[9][10]
-
Disposal Method: this compound, as a brominated organic compound, will likely be disposed of via high-temperature incineration at a licensed facility equipped with emission control systems.[13]
Never attempt to dispose of this chemical down the drain or in the regular trash. [9][14][15] Only certain non-hazardous, water-soluble chemicals with a moderate pH may be considered for drain disposal in small quantities, and this compound does not meet these criteria.[10][14]
Disposal Workflow for 5-Bromo-2-hydroxybenzonitriledot
References
- 1. This compound | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. uwyo.edu [uwyo.edu]
- 6. fishersci.se [fishersci.se]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. This compound | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. acs.org [acs.org]
- 15. Safe Chemical Waste Disposal [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
